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  • Product: 1,6-Dimethyl-3-iodo-1H-indazole
  • CAS: 1257535-50-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to 1,6-Dimethyl-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1,6-dimethyl-3-iodo-1H-indazole, including its chemical identity, structural information, and prop...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-dimethyl-3-iodo-1H-indazole, including its chemical identity, structural information, and proposed synthesis. This document is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Structure

CAS Number: 1257535-50-4[1]

Molecular Formula: C₉H₉IN₂

Molecular Weight: 272.1 g/mol [1]

Structure:

Chemical structure of 1,6-dimethyl-3-iodo-1H-indazole

Image Source: ChemFaces

Synonyms:

  • 3-iodo-1,6-dimethyl-1H-indazole

Physicochemical Data

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for the physical properties of 1,6-dimethyl-3-iodo-1H-indazole. The following table summarizes the available information and provides estimated values where applicable.

PropertyValueSource/Method
CAS Number 1257535-50-4[1]
Molecular Formula C₉H₉IN₂-
Molecular Weight 272.1 g/mol [1]
Appearance Data not available (likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Proposed Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of 1,6-Dimethyl-1H-indazole

A common method for the N-methylation of indazoles involves the reaction of the parent indazole with a methylating agent in the presence of a base.

  • Reactants: 6-methyl-1H-indazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., sodium hydride or potassium carbonate).

  • Solvent: A suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Procedure: To a solution of 6-methyl-1H-indazole in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C). After deprotonation, the methylating agent is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted and purified, typically by column chromatography.

Step 2: Iodination of 1,6-Dimethyl-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution, such as iodination.

  • Reactants: 1,6-dimethyl-1H-indazole, an iodinating agent (e.g., iodine), and a base (e.g., potassium hydroxide).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure: To a solution of 1,6-dimethyl-1H-indazole in DMF, the base is added. Subsequently, a solution of iodine in DMF is added dropwise. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is worked up by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess iodine, followed by extraction of the product. The crude product is then purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C3-Iodination A 6-Methyl-1H-indazole D 1,6-Dimethyl-1H-indazole A->D Reaction B Methylating Agent (e.g., CH3I) B->D C Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) C->D E 1,6-Dimethyl-1H-indazole H 1,6-Dimethyl-3-iodo-1H-indazole E->H Reaction F Iodine (I2) F->H G Base (e.g., KOH) in DMF G->H

Caption: Proposed two-step synthesis of 1,6-dimethyl-3-iodo-1H-indazole.

Spectral Data (Predicted)

As experimental spectral data for 1,6-dimethyl-3-iodo-1H-indazole is not available, the following are predicted characteristic signals based on the analysis of related indazole structures.

  • ¹H NMR:

    • Singlet corresponding to the N-methyl protons.

    • Singlet corresponding to the C6-methyl protons.

    • Aromatic protons on the benzene ring, with chemical shifts and coupling patterns influenced by the methyl and iodo substituents.

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • Signals for the aromatic carbons of the indazole ring system. The carbon at the C3 position bearing the iodine atom is expected to show a characteristic upfield shift.

  • IR Spectroscopy:

    • Aromatic C-H stretching vibrations.

    • C=C and C=N stretching vibrations characteristic of the indazole ring.

    • C-N stretching vibrations.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) corresponding to the molecular weight of 272.1 g/mol .

    • Characteristic fragmentation patterns for indazole derivatives.

Applications in Research and Drug Development

Indazole derivatives are a well-established class of compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. They are key components in a number of approved drugs and clinical candidates targeting various diseases, including cancer and inflammatory conditions. The introduction of an iodine atom at the C3 position, as in 1,6-dimethyl-3-iodo-1H-indazole, provides a valuable handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of diverse libraries of compounds for biological screening. The dimethyl substitution pattern may influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

References

Exploratory

Spectroscopic and Synthetic Profile of 1,6-dimethyl-3-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Predicted Spectroscopic Data The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data f...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,6-dimethyl-3-iodo-1H-indazole. These predictions are based on the analysis of spectroscopic data from structurally similar compounds, including various methylated, iodinated, and otherwise substituted indazoles.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.6d1HH-4
~ 7.0 - 7.1d1HH-5
~ 6.8 - 6.9s1HH-7
~ 4.0 - 4.1s3HN-CH₃
~ 2.4 - 2.5s3HC6-CH₃
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 141 - 142C-7a
~ 138 - 139C-6
~ 129 - 130C-4
~ 122 - 123C-5
~ 109 - 110C-7
~ 90 - 95C-3
~ 140 - 141C-3a
~ 35 - 36N-CH₃
~ 21 - 22C6-CH₃
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 2950MediumC-H (aromatic and aliphatic)
~ 1610 - 1620MediumC=C (aromatic)
~ 1500 - 1520StrongC=N (indazole ring)
~ 1460 - 1480StrongC-H (bend, CH₃)
~ 1370 - 1390MediumC-N (stretch)
~ 500 - 600MediumC-I (stretch)
Predicted Mass Spectrometry Data (EI)
m/zRelative Intensity (%)Assignment
~ 272100[M]⁺
~ 145High[M - I]⁺
~ 130Medium[M - I - CH₃]⁺
~ 117Medium[C₈H₇N₂]⁺

Proposed Experimental Protocol: Synthesis of 1,6-dimethyl-3-iodo-1H-indazole

This section outlines a plausible two-step synthetic pathway for 1,6-dimethyl-3-iodo-1H-indazole, starting from commercially available 6-methyl-1H-indazole. The protocol is adapted from established methods for the iodination and N-methylation of indazole derivatives.

Step 1: Iodination of 6-methyl-1H-indazole

Materials:

  • 6-methyl-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 6-methyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-iodo-6-methyl-1H-indazole.

Step 2: N-methylation of 3-iodo-6-methyl-1H-indazole

Materials:

  • 3-iodo-6-methyl-1H-indazole

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-iodo-6-methyl-1H-indazole (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1,6-dimethyl-3-iodo-1H-indazole.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like 1,6-dimethyl-3-iodo-1H-indazole.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Elucidation Synthesis Synthesis of 1,6-dimethyl-3-iodo-1H-indazole Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) Purification->NMR Structure Final Structure Confirmation MS->Structure Confirms Molecular Formula IR->Structure Identifies Key Bonds NMR->Structure Determines Connectivity

Caption: Workflow for the synthesis and spectroscopic characterization of 1,6-dimethyl-3-iodo-1H-indazole.

Foundational

Technical Guide: Solubility Profile of 1,6-dimethyl-3-iodo-1H-indazole

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the predicted solubility of 1,6-dimethyl-3-iodo-1H-indazole in a range of common l...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 1,6-dimethyl-3-iodo-1H-indazole in a range of common laboratory solvents. Due to the absence of specific quantitative solubility data in published literature for this compound, this document outlines a predicted solubility profile based on its chemical structure and established principles of organic chemistry. Furthermore, a detailed, generalized experimental protocol for determining the thermodynamic solubility of this and similar organic compounds is provided to guide researchers in generating precise quantitative data. This guide is intended to serve as a foundational resource for scientists working with 1,6-dimethyl-3-iodo-1H-indazole in areas such as medicinal chemistry, process development, and formulation science.

Introduction to 1,6-dimethyl-3-iodo-1H-indazole

1,6-dimethyl-3-iodo-1H-indazole is a heterocyclic aromatic compound. The indazole core is a key pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities. The substitution pattern—two methyl groups and an iodine atom—significantly influences its physicochemical properties, including its solubility, which is a critical parameter for drug discovery and development.[1] Understanding the solubility of a compound is essential for designing synthetic routes, purification strategies, and formulations for biological screening and in-vivo studies.[2] Poor solubility can impede absorption and bioavailability, potentially halting the development of an otherwise promising drug candidate.[3]

This document infers the solubility characteristics of 1,6-dimethyl-3-iodo-1H-indazole by analyzing its structural features. The N-methylation at the 1-position removes the hydrogen-bond donating capability inherent to the parent indazole scaffold, while the methyl and iodo groups increase the molecule's lipophilicity and molecular weight. These features suggest a preference for organic solvents over aqueous media.

Predicted Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The structure of 1,6-dimethyl-3-iodo-1H-indazole possesses both polar (indazole ring) and nonpolar (methyl groups, iodo group, benzene ring) characteristics, suggesting it will have varied solubility across different solvent classes.

The predictions below are qualitative and serve as a general guide. Experimental verification is required for quantitative assessment.

Data Presentation: Predicted Solubility of 1,6-dimethyl-3-iodo-1H-indazole

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterInsolubleThe absence of a hydrogen bond donor and the presence of multiple hydrophobic groups (2x CH₃, Iodo) lead to very poor interaction with water's hydrogen-bonding network.
Methanol, EthanolSlightly SolubleThe alcohol's hydroxyl group can act as a hydrogen bond donor to the N2 of the indazole. The alkyl portion of the solvent interacts favorably with the nonpolar parts of the molecule.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic molecules, including those with moderate polarity and larger structures.
N,N-Dimethylformamide (DMF)Freely SolubleSimilar to DMSO, DMF is an excellent solvent for many organic compounds and is often used in synthesis involving indazole derivatives.[6]
Acetone, Acetonitrile (ACN)SolubleThese solvents have significant dipole moments that can engage in dipole-dipole interactions with the polar indazole core.
Ethyl Acetate (EtOAc)SolublePossesses moderate polarity and is effective at dissolving compounds that are not extremely polar or nonpolar.
Nonpolar / Weakly Polar Dichloromethane (DCM)Freely SolubleDCM is a versatile solvent that effectively dissolves a wide array of organic compounds, particularly those with low to moderate polarity.
TolueneSolubleThe aromatic ring of toluene interacts favorably with the benzene portion of the indazole core via π-stacking, and its overall low polarity is compatible with the hydrophobic substituents.[7]
Hexane, HeptaneSlightly SolubleAs highly nonpolar aliphatic hydrocarbons, these solvents will primarily interact with the methyl groups. The polar indazole core will limit solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium (thermodynamic) solubility of a solid organic compound like 1,6-dimethyl-3-iodo-1H-indazole. This method is designed to ensure that a saturated solution is achieved and accurately measured.[8]

Objective: To determine the concentration of 1,6-dimethyl-3-iodo-1H-indazole in a saturated solution of a given solvent at a specified temperature.

Materials:

  • 1,6-dimethyl-3-iodo-1H-indazole (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stir plate or orbital shaker with temperature control

  • Micro-stir bars

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Syringes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation:

    • Add a pre-weighed excess amount of 1,6-dimethyl-3-iodo-1H-indazole to a glass vial. An amount that is visibly in excess of what will dissolve is necessary to ensure saturation.[3]

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Add a micro-stir bar to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on a shaker or stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for poorly soluble or slow-dissolving solids, 48-72 hours may be necessary.[8] It is recommended to test multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer increasing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 30 minutes.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.[8]

    • Precisely dilute a known volume of the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Prepare a series of calibration standards of 1,6-dimethyl-3-iodo-1H-indazole with known concentrations.

    • Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Weigh excess 1,6-dimethyl-3-iodo-1H-indazole B Add known volume of solvent C Seal vial and agitate at constant temperature (e.g., 24-48 hours) A->C D Settle excess solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Prepare dilutions E->F G Quantify concentration (e.g., by HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

References

Exploratory

Potential Biological Activity of 1,6-Dimethyl-3-iodo-1H-indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, prominently including anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This technical guide explores the potential biological activity of a specific subclass: 1,6-dimethyl-3-iodo-1H-indazole derivatives. While direct experimental data for this exact scaffold is limited in publicly available literature, this document extrapolates potential activities, mechanisms of action, and experimental considerations based on closely related and structurally similar indazole compounds. The 3-iodo substitution serves as a versatile synthetic handle for further functionalization, making this class of compounds an attractive starting point for novel drug discovery programs.

Introduction to the 1H-Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds. The 1H-indazole tautomer is the more thermodynamically stable form and is frequently encountered in pharmacologically active molecules.[14] The core structure's planarity and the ability to substitute at various positions allow for the generation of vast chemical libraries with diverse biological properties. Several FDA-approved drugs, such as the anticancer agents pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[13]

The subject of this guide, 1,6-dimethyl-3-iodo-1H-indazole (CAS No. 1257535-50-4), possesses key structural features:

  • 1-Methyl Group: N1-alkylation can influence the molecule's pharmacokinetic properties and binding interactions.

  • 6-Methyl Group: Substitution on the benzene ring can modulate electronic properties and provide additional vectors for molecular interactions.

  • 3-Iodo Group: This is a crucial feature, serving as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a wide array of 3-substituted derivatives.

Potential Biological Activities and Quantitative Data

Based on extensive research into analogous indazole derivatives, the primary potential biological activities for derivatives of 1,6-dimethyl-3-iodo-1H-indazole are predicted to be in oncology and anti-inflammatory pathways.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative effects of indazole derivatives against a variety of cancer cell lines. The data below is compiled from studies on structurally related substituted 1H-indazoles.

Table 1: Summary of In Vitro Anticancer Activity of Selected Indazole Derivatives

Compound IDDerivative ClassCancer Cell LineAssay TypeIC₅₀ (µM)Reference
2f 6-substituted-3-styryl-1H-indazole4T1 (Breast)MTT0.23[2][8]
A549 (Lung)MTT1.15[2][8]
HCT116 (Colon)MTT0.54[2][8]
6o 1H-indazole-3-amineK562 (Leukemia)MTT5.15[1][3][5]
A549 (Lung)MTT>10[1][3][5]
PC-3 (Prostate)MTT>10[1][3][5]
Hep-G2 (Hepatoma)MTT>10[1][3][5]
4f Indazol-pyrimidineMCF-7 (Breast)MTT1.841[9]
4i Indazol-pyrimidineMCF-7 (Breast)MTT1.629[9]
9f 6-amino-1H-indazoleHCT116 (Colon)SRB14.3[16]
89 1H-indazol-3-amineK562 (Leukemia)-6.50[14]

IC₅₀: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. SRB: Sulforhodamine B assay.

Enzyme Inhibition

A primary mechanism for the anticancer effect of many indazole derivatives is the inhibition of protein kinases.

Table 2: Kinase and Enzyme Inhibitory Activity of Selected Indazole Derivatives

Compound IDTarget EnzymeInhibition MetricValue (nM)Reference
89 Bcr-AblWTIC₅₀14[14]
Bcr-AblT315IIC₅₀450[14]
98 FGFR1IC₅₀15.0[14]
99 FGFR1IC₅₀2.9[14]
102 FGFR1IC₅₀30.2[14]
120 IDO1IC₅₀5300[14]
7 IDO1-Concentration-dependent[16]

FGFR1: Fibroblast growth factor receptor 1. IDO1: Indoleamine 2,3-dioxygenenase 1.

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of indazole derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Induction of Apoptosis

Several indazole compounds have been shown to induce programmed cell death in cancer cells.

  • p53/MDM2 Pathway: Compound 6o , a 1H-indazole-3-amine derivative, is suggested to induce apoptosis by disrupting the interaction between p53 and its negative regulator, MDM2. This leads to an increase in p53 protein levels, which in turn activates downstream apoptotic effectors.[1][3][5]

  • Mitochondrial Pathway: Compound 2f has been observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS). This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of cleaved caspase-3.[2][8]

apoptosis_pathway cluster_drug Indazole Derivative cluster_pathways Cellular Pathways cluster_outcome Outcome Indazole 1,6-Dimethyl-1H-indazole Derivative (Predicted) ROS ↑ ROS Indazole->ROS Induces Bcl2 ↓ Bcl-2 Indazole->Bcl2 Downregulates MDM2_p53 p53-MDM2 Disruption Indazole->MDM2_p53 Disrupts Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Caspase ↑ Cleaved Caspase-3 Bcl2->Caspase Inhibits Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis p53 ↑ p53 MDM2_p53->p53 p53->Bax Activates

Predicted Apoptotic Pathways for Indazole Derivatives.
Inhibition of Metastasis

Metastasis is a critical process in cancer progression. Compound 2f has been shown to disrupt the migration and invasion of breast cancer cells. This effect is correlated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its endogenous inhibitor, tissue inhibitor of matrix metalloproteinase 2 (TIMP2).[8]

MAP Kinase Pathway Activation

In a study on 1,3-dimethyl-6-amino-1H-indazole derivatives, compound 7 was found to selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells.[16]

mapk_pathway Indazole 1,3-Dimethyl-6-amino- 1H-indazole (Compound 7) MEK MEK Indazole->MEK Selectively Activates ERK ERK MEK->ERK Phosphorylates CellResponse Cellular Response (e.g., Apoptosis) ERK->CellResponse Regulates synthesis_workflow Start 1,6-Dimethyl-3-iodo- 1H-indazole Reaction Suzuki Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Product 3-Aryl-1,6-dimethyl- 1H-indazole Derivative Reaction->Product

References

Foundational

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the f...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable range of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of substituted 1H-indazoles, detailing key synthetic milestones, quantitative biological data, and the intricate signaling pathways influenced by these significant compounds.

A Historical Perspective: From Fischer's Discovery to Modern Therapeutics

The journey of the indazole ring system began in the late 19th century. While the parent indazole was known, the first synthesis of a substituted derivative is attributed to the seminal work of German chemist Emil Fischer. In 1883, Fischer reported the synthesis of 3-carboxy-1H-indazole through the cyclization of o-hydrazinobenzoic acid. This foundational discovery laid the groundwork for the exploration of this versatile heterocyclic system.

Early synthetic efforts often involved harsh reaction conditions, limiting the accessible structural diversity. However, the 20th and early 21st centuries witnessed the development of more sophisticated and milder synthetic methodologies, significantly expanding the chemical space of substituted 1H-indazoles. These advancements, coupled with a deeper understanding of biological targets, have propelled indazole-containing molecules into clinical trials and onto the pharmaceutical market.[1]

Key Synthetic Methodologies: A Chronological Evolution

The synthesis of substituted 1H-indazoles has evolved from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling strategies. Below are detailed protocols for some of the most influential methods.

The Jacobson Indazole Synthesis

One of the classical methods for preparing 1H-indazoles is the Jacobson synthesis, which involves the diazotization of an o-alkylaniline followed by cyclization.

Experimental Protocol:

  • Diazotization: Dissolve the o-toluidine derivative in a suitable acidic medium, typically a mixture of acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete formation of the diazonium salt.

  • Cyclization: The N-nitroso intermediate formed in situ undergoes cyclization upon gentle heating. The reaction mixture is typically warmed to room temperature and then heated to 50-60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the mixture is poured into ice water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 1H-indazole.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles, which can be precursors to 1H-indazoles. It involves the reaction of an o-nitrobenzylamine with a base.[2][3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent such as methanol, ethanol, or n-propanol.

  • Base Addition: Add a solution of a strong base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture. The addition of a small amount of water (around 15%) has been shown to improve the yield in some cases.[3]

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize it with an acid. Remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-alkoxy-2H-indazole.[3]

Palladium-Catalyzed Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted 1H-indazoles, allowing for the introduction of a wide array of substituents with high efficiency and functional group tolerance.[5]

Experimental Protocol (Suzuki-Miyaura Coupling):

  • Reactant Preparation: In a reaction vessel, combine the bromo-substituted 1H-indazole, the corresponding boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).[6]

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature, typically between 80-100 °C, under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute it with water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted 1H-indazole.[6]

Biological Activities and Quantitative Data

Substituted 1H-indazoles exhibit a broad spectrum of pharmacological activities. The following tables summarize key quantitative data for representative compounds in different therapeutic areas.

Anticancer Activity

The indazole scaffold is a prominent feature in many potent anticancer agents, particularly kinase inhibitors.

Compound Name/ReferenceTarget Cancer Cell LineIC₅₀ (µM)Citation
Pazopanib Multiple Tyrosine KinasesVaries by kinase[7][8][9]
Axitinib VEGFR-1, -2, -3Varies by kinase[10][11]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[12]
Compound 4f MCF-7 (Breast Cancer)1.629[13]
Compound 4i A549 (Lung Cancer)2.305[13]
Compound 12b VEGFR-20.0054[14]
Compound 12c VEGFR-20.0056[14]
Compound 12e VEGFR-20.007[14]
Compound 82a Pim-1 Kinase0.0004[15]
Compound 93 HL60 (Leukemia)0.0083[15]
Anti-inflammatory Activity

Indazole derivatives have also shown significant promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.

Compound Name/ReferenceTargetIC₅₀ (µM)Citation
Indazole Cyclooxygenase-2 (COX-2)23.42[16]
5-Aminoindazole Cyclooxygenase-2 (COX-2)12.32[16]
Indazole Interleukin-1β (IL-1β)120.59[16]
6-Nitroindazole Interleukin-1β (IL-1β)100.75[16]
Indazole Tumor Necrosis Factor-α (TNF-α)220.11[16]
Antimicrobial Activity

The antibacterial and antifungal properties of substituted 1H-indazoles have been explored, revealing their potential to combat infectious diseases.

Compound/Derivative ClassMicrobial StrainZone of Inhibition (mm)Citation
Indazole Derivatives (unspecified) Xanthomonas campestris-[17]
Indazole Derivatives (unspecified) Bacillus cereus-[17]
Indazole Derivatives (unspecified) Escherichia coli-[17]
Indazole Derivatives (unspecified) Candida albicans-[17]

Signaling Pathways of Indazole-Based Kinase Inhibitors

Several clinically approved drugs containing the 1H-indazole scaffold function as potent kinase inhibitors. Understanding their interaction with cellular signaling pathways is crucial for appreciating their therapeutic efficacy.

Pazopanib Signaling Pathway

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit, thereby inhibiting angiogenesis and tumor cell proliferation.[7][8][9][18]

Pazopanib_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Pazopanib Pazopanib VEGFR VEGFR-1, -2, -3 Pazopanib->VEGFR PDGFR PDGFR-α, -β Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR->PI3K_AKT_mTOR cKit->PI3K_AKT_mTOR Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Cell_Proliferation Tumor Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Cell_Proliferation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Cell_Proliferation->Tumor_Growth

Pazopanib's inhibition of key tyrosine kinases.
Axitinib Signaling Pathway

Axitinib is another potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a critical role in blocking tumor angiogenesis.[10][11]

Axitinib_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Axitinib Axitinib VEGFR VEGFR-1, -2, -3 Axitinib->VEGFR PLC_gamma PLCγ VEGFR->PLC_gamma PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Endothelial_Proliferation Endothelial Cell Proliferation PLC_gamma->Endothelial_Proliferation Endothelial_Migration Endothelial Cell Migration PLC_gamma->Endothelial_Migration Vascular_Permeability Vascular Permeability PLC_gamma->Vascular_Permeability AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Endothelial_Proliferation AKT->Endothelial_Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Endothelial_Proliferation ERK->Endothelial_Migration Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis Endothelial_Migration->Angiogenesis Vascular_Permeability->Angiogenesis

Axitinib's mechanism of action via VEGFR inhibition.

Conclusion

The history of substituted 1H-indazoles is a testament to the power of synthetic innovation in driving drug discovery. From its initial discovery to its current status as a cornerstone of many therapeutic agents, the indazole scaffold continues to be a source of inspiration for medicinal chemists. The ongoing development of novel synthetic routes and a deeper understanding of its interactions with biological targets promise to further expand the therapeutic potential of this remarkable heterocyclic system.

References

Exploratory

Predicted Mechanism of Action of 1,6-dimethyl-3-iodo-1H-indazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeuti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, particularly in oncology. This technical guide explores the predicted mechanism of action of a specific indazole derivative, 1,6-dimethyl-3-iodo-1H-indazole. While direct experimental data for this compound is not publicly available, based on the known biological activities of structurally similar indazole compounds, we predict that 1,6-dimethyl-3-iodo-1H-indazole functions as a kinase inhibitor. This whitepaper will delineate this predicted mechanism, supported by representative data and detailed experimental protocols for its validation.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] The indazole core is considered a "privileged scaffold" as it can interact with a variety of biological targets. Several indazole-based drugs have been approved for clinical use, primarily as kinase inhibitors for the treatment of cancer.[2][3] The substituents on the indazole ring play a crucial role in determining the compound's target specificity and potency. The subject of this guide, 1,6-dimethyl-3-iodo-1H-indazole, possesses a substitution pattern that suggests potential as a targeted therapeutic agent.

Predicted Mechanism of Action: Kinase Inhibition

Based on extensive research on analogous indazole derivatives, it is hypothesized that 1,6-dimethyl-3-iodo-1H-indazole acts as a competitive inhibitor of protein kinases , likely targeting key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/AKT/mTOR pathways. The iodine atom at the 3-position can participate in halogen bonding, a significant interaction in protein-ligand binding, while the dimethyl substitutions at the 1 and 6 positions can influence solubility, metabolic stability, and steric interactions within the kinase ATP-binding pocket.

Predicted Signaling Pathway: Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. We predict that 1,6-dimethyl-3-iodo-1H-indazole may inhibit one of the key kinases in this pathway, such as MEK or ERK.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival 1,6-dimethyl-3-iodo-1H-indazole 1,6-dimethyl-3-iodo-1H-indazole 1,6-dimethyl-3-iodo-1H-indazole->MEK

Predicted inhibition of the MAPK/ERK signaling pathway.

Predicted Quantitative Data

To illustrate the potential potency and selectivity of 1,6-dimethyl-3-iodo-1H-indazole, the following tables present hypothetical data based on published results for similar indazole-based kinase inhibitors.

Table 1: Predicted Kinase Inhibition Profile
Kinase TargetPredicted IC50 (nM)
MEK115
ERK250
VEGFR2150
PDGFRβ200
c-Kit350
PI3Kα>1000
Table 2: Predicted Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypePredicted IC50 (µM)
HT-29Colorectal Carcinoma0.5
A375Malignant Melanoma0.8
HCT116Colorectal Carcinoma1.2
MCF-7Breast Cancer2.5
PC-3Prostate Cancer5.0

Experimental Protocols for Mechanism of Action Validation

The following protocols describe key experiments to validate the predicted mechanism of action of 1,6-dimethyl-3-iodo-1H-indazole.

Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of the compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., MEK1)

  • Kinase substrate (e.g., inactive ERK2)

  • ATP

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)

  • 1,6-dimethyl-3-iodo-1H-indazole

  • Positive control inhibitor (e.g., Trametinib for MEK1)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of 1,6-dimethyl-3-iodo-1H-indazole and the positive control in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of 1,6-dimethyl-3-iodo-1H-indazole B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours at 37°C E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HT-29)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • 1,6-dimethyl-3-iodo-1H-indazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 1,6-dimethyl-3-iodo-1H-indazole and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 1,6-dimethyl-3-iodo-1H-indazole

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with 1,6-dimethyl-3-iodo-1H-indazole at its IC50 concentration for 48 hours.

  • Harvest the cells, including any floating cells in the supernatant.[5]

  • Wash the cells twice with cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 1,6-dimethyl-3-iodo-1H-indazole

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with 1,6-dimethyl-3-iodo-1H-indazole at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[2]

  • Incubate the fixed cells at -20°C for at least 2 hours.[2]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[6]

Conclusion and Future Directions

This technical guide has outlined the predicted mechanism of action for 1,6-dimethyl-3-iodo-1H-indazole as a kinase inhibitor, targeting key oncogenic signaling pathways. The provided hypothetical data and detailed experimental protocols offer a framework for the systematic evaluation of this compound. Future research should focus on performing these in vitro assays to confirm the predicted mechanism, identify the specific kinase targets, and elucidate the downstream cellular effects. Subsequent in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of 1,6-dimethyl-3-iodo-1H-indazole as a novel anti-cancer agent.

References

Foundational

Theoretical Studies on 1,6-dimethyl-3-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including sev...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several FDA-approved drugs.[1] This technical guide focuses on the theoretical and practical aspects of 1,6-dimethyl-3-iodo-1H-indazole, a member of this important class of heterocyclic compounds. While direct experimental data on this specific molecule is limited, this paper consolidates information from closely related analogues to provide a comprehensive overview of its physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications in synthetic and medicinal chemistry. The reactivity of the C-3 iodo substituent, particularly in cross-coupling reactions, makes it a valuable intermediate for the synthesis of more complex indazole derivatives.[2][3]

Physicochemical Properties

The fundamental physicochemical properties of 1,6-dimethyl-3-iodo-1H-indazole are summarized in the table below. These are based on information from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 1257535-50-4[4][5]
Molecular Formula C₉H₉IN₂[4]
Molecular Weight 272.1 g/mol [4]
IUPAC Name 3-iodo-1,6-dimethyl-1H-indazole
Canonical SMILES CC1=CC2=C(C=C1)N(N=C2I)C

Synthesis and Experimental Protocols

Logical Workflow for the Synthesis of 1,6-dimethyl-3-iodo-1H-indazole

Synthetic_Pathway_of_1_6_dimethyl_3_iodo_1H_indazole 6-methyl-1H-indazole 6-methyl-1H-indazole 3-iodo-6-methyl-1H-indazole 3-iodo-6-methyl-1H-indazole 6-methyl-1H-indazole->3-iodo-6-methyl-1H-indazole Step 1: Iodination I₂, KOH, DMF 1,6-dimethyl-3-iodo-1H-indazole 1,6-dimethyl-3-iodo-1H-indazole 3-iodo-6-methyl-1H-indazole->1,6-dimethyl-3-iodo-1H-indazole Step 2: Methylation (CH₃)₂SO₄, Base, DMF

Caption: Proposed two-step synthesis of 1,6-dimethyl-3-iodo-1H-indazole.

Step 1: Iodination of 6-methyl-1H-indazole

This protocol is adapted from the general procedure for the C-3 iodination of indazoles.[2][6][7]

Protocol:

  • To a solution of 6-methyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0-3.0 eq).

  • Stir the mixture at room temperature until the KOH is fully dissolved.

  • Slowly add a solution of iodine (I₂) (1.5-2.0 eq) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • The resulting precipitate, 3-iodo-6-methyl-1H-indazole, is collected by vacuum filtration, washed with water, and dried.

Step 2: N-methylation of 3-iodo-6-methyl-1H-indazole

This protocol is based on the N-alkylation of substituted indazoles.[8]

Protocol:

  • In an inert atmosphere, dissolve 3-iodo-6-methyl-1H-indazole (1.0 eq) in anhydrous DMF.

  • Add a suitable base, such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq), and stir the mixture at 0 °C.

  • Slowly add dimethyl sulfate ((CH₃)₂SO₄) (1.1 eq) to the suspension.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,6-dimethyl-3-iodo-1H-indazole.

Spectroscopic Analysis

While the actual spectra for 1,6-dimethyl-3-iodo-1H-indazole are not published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from structurally similar indazole derivatives.[9][10][11]

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts (in ppm) for 1,6-dimethyl-3-iodo-1H-indazole, assuming DMSO-d₆ as the solvent.

¹H NMR Predicted Shift (ppm)¹³C NMR Predicted Shift (ppm)
H4~7.5-7.7C3~90-95
H5~6.9-7.1C3a~140-142
H7~7.3-7.5C4~120-122
N1-CH₃~4.1-4.3C5~127-129
C6-CH₃~2.4-2.6C6~135-137
C7~108-110
C7a~122-124
N1-CH₃~35-37
C6-CH₃~20-22

Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.

Reactivity and Potential Applications

The primary utility of 1,6-dimethyl-3-iodo-1H-indazole in synthetic chemistry lies in its capacity to undergo transition metal-catalyzed cross-coupling reactions. The iodine atom at the C-3 position serves as an excellent leaving group for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, or alkynyl substituents.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. 3-Iodoindazoles are known to be effective substrates for this reaction.[2][3][12]

Suzuki_Coupling_Workflow Start 1,6-dimethyl-3-iodo-1H-indazole Product 3-Aryl-1,6-dimethyl-1H-indazole Start->Product Suzuki-Miyaura Coupling Reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Product

Caption: General workflow for the Suzuki-Miyaura coupling of 1,6-dimethyl-3-iodo-1H-indazole.

This reactivity allows for the synthesis of a diverse library of 3-substituted-1,6-dimethyl-1H-indazole derivatives, which can then be screened for various biological activities.

Potential Biological Relevance

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][13] Specifically, many indazole-based compounds function as kinase inhibitors.[14] For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[15]

While no biological data exists for 1,6-dimethyl-3-iodo-1H-indazole itself, structurally related compounds have shown promise. For example, novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as indoleamine 2,3-dioxygenase (IDO1) inhibitors with anticancer activity.[16] Given these precedents, 1,6-dimethyl-3-iodo-1H-indazole and its derivatives represent a promising area for further investigation in the development of novel therapeutic agents. Its utility as a synthetic intermediate provides a clear path to generating novel chemical entities for biological screening.

References

Exploratory

An In-depth Technical Guide on the Safety and Handling of 1,6-dimethyl-3-iodo-1H-indazole

Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-dimethyl-3-iodo-1H-indazole has been found. This guide is based on safety data for structurally similar iodo-indazole compounds. It is imperative to treat 1,6-dimet...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-dimethyl-3-iodo-1H-indazole has been found. This guide is based on safety data for structurally similar iodo-indazole compounds. It is imperative to treat 1,6-dimethyl-3-iodo-1H-indazole with, at a minimum, the same precautions as outlined for these related substances. A thorough risk assessment should be conducted before handling this chemical.[1][2]

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling guidelines for 1,6-dimethyl-3-iodo-1H-indazole, based on available data for analogous compounds.

Hazard Identification and Classification

Based on the hazard classifications of structurally related iodo-indazoles, 1,6-dimethyl-3-iodo-1H-indazole should be considered a hazardous substance. The primary hazards associated with similar iodo-indazoles include:

  • Acute Oral Toxicity [3]

  • Skin Corrosion/Irritation [3][4]

  • Serious Eye Damage/Eye Irritation [3][4]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation [3]

GHS Hazard Statements for Related Iodo-Indazoles:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

Property5-Iodo-1H-indazole6-Iodo-1H-indazole3-Iodo-1H-indazole1,6-dimethyl-3-iodo-1H-indazole
Molecular Formula C₇H₅IN₂C₇H₅IN₂C₇H₅IN₂C₉H₉IN₂[5]
Molecular Weight 244.03 g/mol 244.03 g/mol [3]244.03 g/mol [4]272.1 g/mol [5]
Appearance Data not availableYellow SolidData not availableData not available
Melting Point Data not available208 - 211 °CData not availableData not available
Boiling Point Data not availableData not availableData not availableData not available
Solubility Data not availableData not availableData not availableData not available

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of experimental protocols should be followed when handling 1,6-dimethyl-3-iodo-1H-indazole.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[7]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Hygiene Measures:

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Contaminated clothing should be removed and washed before reuse.[6]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from strong oxidizing agents.[6]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

  • As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[8] Incineration at high temperatures (around 1200 K) is a potential disposal method for halogenated compounds to prevent the formation of toxic byproducts.[9]

Risk Assessment and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and handling of a new chemical entity like 1,6-dimethyl-3-iodo-1H-indazole.

RiskAssessmentWorkflow A 1. Information Gathering - Search for SDS - Review literature for known hazards - Analyze structurally similar compounds B 2. Hazard Identification - Assume hazards of similar compounds (Skin/Eye Irritant, Harmful if Swallowed, Respiratory Irritant) A->B C 3. Exposure Assessment - Identify potential routes of exposure (Inhalation, Dermal, Ingestion) - Determine frequency and duration of handling B->C D 4. Risk Characterization - Evaluate the likelihood and severity of potential harm C->D E 5. Control Measures - Implement Engineering Controls (Fume Hood) - Mandate Personal Protective Equipment (PPE) - Establish Safe Work Practices D->E F 6. Emergency Preparedness - Ensure availability of first aid - Spill cleanup procedures in place E->F G 7. Waste Disposal Plan - Segregate as halogenated waste - Follow institutional disposal protocols E->G H 8. Review and Update - Periodically review procedures - Update with any new information F->H G->H

Caption: Risk assessment and handling workflow for new chemical entities.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing 1,6-dimethyl-3-iodo-1H-indazole in Suzuki Coupling Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of 1,6-dimethyl-3-iodo-1H-indazole in Suzuki coupling reactions, a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,6-dimethyl-3-iodo-1H-indazole in Suzuki coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of novel drug candidates. The resulting 3-aryl-1,6-dimethyl-1H-indazole scaffold is a privileged structure in numerous biologically active compounds, notably as inhibitors of protein kinases such as Pim-1, which are critical targets in oncology.

Introduction to 1,6-dimethyl-3-iodo-1H-indazole in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. In the context of drug discovery, the indazole nucleus is of significant interest due to its presence in numerous approved drugs and clinical candidates. The specific substrate, 1,6-dimethyl-3-iodo-1H-indazole, offers a strategic advantage by allowing for the introduction of diverse aryl and heteroaryl moieties at the 3-position, a key vector for modulating biological activity and pharmacokinetic properties. The methyl groups at the 1 and 6 positions can provide improved metabolic stability and specific interactions with biological targets.

Experimental Protocols

Detailed below are protocols for the synthesis of the starting material, 1,6-dimethyl-3-iodo-1H-indazole, and a general procedure for its subsequent use in Suzuki coupling reactions.

Protocol 1: Synthesis of 1,6-dimethyl-3-iodo-1H-indazole

This two-step procedure involves the methylation of 6-methyl-1H-indazole followed by iodination.

Step 1: N-Methylation of 6-methyl-1H-indazole

  • Materials: 6-methyl-1H-indazole, sodium hydride (60% dispersion in mineral oil), dimethylformamide (DMF), iodomethane.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 6-methyl-1H-indazole (1.0 equivalent) in DMF dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add iodomethane (1.2 equivalents) dropwise.

    • Let the reaction proceed at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,6-dimethyl-1H-indazole.

Step 2: Iodination of 1,6-dimethyl-1H-indazole

  • Materials: 1,6-dimethyl-1H-indazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), iodine.

  • Procedure:

    • Dissolve 1,6-dimethyl-1H-indazole (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting mixture at this temperature for 1 hour.

    • Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford 1,6-dimethyl-3-iodo-1H-indazole.

Protocol 2: General Procedure for Suzuki Coupling of 1,6-dimethyl-3-iodo-1H-indazole

This protocol describes a typical Suzuki-Miyaura coupling reaction with an arylboronic acid.

  • Materials: 1,6-dimethyl-3-iodo-1H-indazole, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., 1,4-dioxane/water or DME).

  • Procedure:

    • In a reaction vessel, combine 1,6-dimethyl-3-iodo-1H-indazole (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (0.05-0.10 equivalents).

    • Degas the mixture by purging with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1,6-dimethyl-1H-indazole.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 3-iodoindazoles with various arylboronic acids. While specific data for the 1,6-dimethyl substituted substrate is limited in the literature, these tables provide representative examples from closely related indazole cores.

Table 1: Optimization of Suzuki Coupling Conditions for 3-Iodoindazoles

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O10012Moderate to Good
PdCl₂(dppf) (10)K₂CO₃DME802Good to Excellent[1]
Pd(OAc)₂ (5) / SPhos (10)K₂CO₃1,4-Dioxane120 (Microwave)0.5Good
PdCl₂(dppf) (5)Cs₂CO₃Toluene/H₂O908Good

Table 2: Representative Yields for Suzuki Coupling of 3-Iodoindazoles with Various Arylboronic Acids

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid3-Phenyl-indazole derivative85-95
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-indazole derivative80-92
4-Fluorophenylboronic acid3-(4-Fluorophenyl)-indazole derivative75-90
3-Pyridinylboronic acid3-(3-Pyridinyl)-indazole derivative60-80
2-Thiopheneboronic acid3-(2-Thienyl)-indazole derivative70-85

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-aryl-1,6-dimethyl-1H-indazoles.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_coupling Suzuki Coupling Reaction start 6-methyl-1H-indazole step1 N-Methylation (NaH, CH3I, DMF) start->step1 intermediate 1,6-dimethyl-1H-indazole step1->intermediate step2 Iodination (n-BuLi, I2, THF) intermediate->step2 product1 1,6-dimethyl-3-iodo-1H-indazole step2->product1 step3 Suzuki Coupling (Pd catalyst, Base, Solvent) product1->step3 aryl_boronic Arylboronic Acid aryl_boronic->step3 product2 3-Aryl-1,6-dimethyl-1H-indazole step3->product2

Caption: Synthetic workflow for 3-aryl-1,6-dimethyl-1H-indazoles.

Application in Drug Discovery: Targeting the Pim-1 Kinase Signaling Pathway

3-Aryl-1H-indazole derivatives are potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in many cancers. Pim-1 promotes cell survival and proliferation by phosphorylating and regulating various downstream targets. Inhibition of Pim-1 can thus lead to apoptosis and cell cycle arrest in cancer cells.

pim1_pathway cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat activates pim1 Pim-1 Kinase (Ser/Thr Kinase) jak_stat->pim1 upregulates transcription bad Bad pim1->bad phosphorylates (inactivates) myc c-Myc pim1->myc stabilizes p27 p27Kip1 pim1->p27 phosphorylates (promotes degradation) bcl2 Bcl-2 / Bcl-xL bad->bcl2 inhibits apoptosis Apoptosis Inhibition bcl2->apoptosis proliferation Cell Proliferation myc->proliferation cell_cycle Cell Cycle Progression p27->cell_cycle inhibits inhibitor 3-Aryl-1,6-dimethyl- 1H-indazole inhibitor->pim1 inhibits

Caption: Pim-1 kinase signaling pathway and its inhibition.

Conclusion

The Suzuki coupling of 1,6-dimethyl-3-iodo-1H-indazole provides an efficient and modular route to a diverse library of 3-aryl-1,6-dimethyl-1H-indazoles. These compounds are of high interest to the drug discovery community, particularly for the development of novel kinase inhibitors for cancer therapy. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore this important class of molecules.

References

Application

Protocol for N-Alkylation of 3-Iodo-1H-Indazole Derivatives: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the N-alkylation of 3-iodo-1H-indazole derivatives, a critical transformation in the synthes...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the N-alkylation of 3-iodo-1H-indazole derivatives, a critical transformation in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation in indazoles, yielding either N1 or N2 isomers, is a significant challenge that can be influenced by various reaction parameters. This document outlines optimized conditions to selectively synthesize N-alkylated 3-iodo-1H-indazoles, summarizes key quantitative data, and presents a generalized experimental workflow.

Introduction

The indazole scaffold is a privileged pharmacophore found in numerous therapeutic agents.[1][2][3] The targeted synthesis of N-alkylated indazole derivatives is crucial for modulating their pharmacological properties. However, the direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[4][5] The substituent at the C3 position of the indazole ring plays a significant role in directing the regioselectivity of the N-alkylation. For 3-iodoindazoles, a pronounced energy difference between the N1 and N2 transition states often favors the formation of the N2-alkylated product.[6] This protocol details methodologies to control this regioselectivity.

Factors Influencing N-Alkylation Regioselectivity

Several factors can be manipulated to control the N1 versus N2 selectivity of the alkylation reaction:

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used. The counterion of the base (e.g., Na+, K+, Cs+) can also influence the regioselectivity, potentially through chelation effects.[4][5]

  • Solvent: The polarity and coordinating ability of the solvent can affect the reaction outcome. Aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are frequently employed.[1][2][7]

  • Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halides, tosylates) can impact the reaction.[2][8]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.

Experimental Protocols

Below are two representative protocols for the N-alkylation of 3-iodo-1H-indazole, favoring either N1 or N2 substitution based on the chosen reaction conditions.

Protocol 1: N1-Selective Alkylation

This protocol is adapted from methodologies that have shown high N1 selectivity for indazoles with electron-withdrawing or sterically demanding groups at the C3 position.[2][3]

Materials:

  • 3-Iodo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., n-pentyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-iodo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated 3-iodo-1H-indazole.

Protocol 2: N2-Selective Alkylation

This protocol is based on conditions that generally favor N2-alkylation, particularly for 3-haloindazoles.[6]

Materials:

  • 3-Iodo-1H-indazole

  • Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-iodo-1H-indazole (1.0 equivalent) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N2-alkylated 3-iodo-1H-indazole.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of substituted indazoles, providing insights into the expected outcomes for 3-iodo-1H-indazole derivatives.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

EntrySubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)N1:N2 RatioTotal Yield (%)
1Methyl 1H-indazole-3-carboxylaten-pentyl bromideCs₂CO₃DMFrt161.3:196
2Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHF0 → 5024>99:189
35-Bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFrt-1:1.284
45-Bromo-1H-indazole-3-carboxylateAlkyl tosylateCs₂CO₃Dioxane902>95:5 (N1)90-98

Data adapted from multiple sources for comparative purposes.[1][4][5]

Experimental Workflow

The general workflow for the N-alkylation of 3-iodo-1H-indazole derivatives is depicted in the following diagram.

N_Alkylation_Workflow start 3-Iodo-1H-indazole deprotonation Deprotonation start->deprotonation alkylation Alkylation deprotonation->alkylation Base (e.g., NaH, Cs₂CO₃) Solvent (e.g., THF, DMF) workup Aqueous Workup & Extraction alkylation->workup Alkylating Agent (e.g., R-X) purification Purification (Column Chromatography) workup->purification n1_product N1-alkyl-3-iodo-1H-indazole purification->n1_product Isolation of N1 Isomer n2_product N2-alkyl-3-iodo-1H-indazole purification->n2_product Isolation of N2 Isomer

Caption: General workflow for the N-alkylation of 3-iodo-1H-indazole.

Conclusion

The N-alkylation of 3-iodo-1H-indazole derivatives can be controlled to selectively yield either the N1 or N2 regioisomer by careful selection of the reaction conditions. The protocols and data presented in this application note provide a solid foundation for researchers to successfully synthesize the desired N-alkylated 3-iodoindazoles for applications in drug discovery and development. Further optimization may be required for specific substrates and alkylating agents.

References

Method

Application Notes and Protocols: 1,6-Dimethyl-3-iodo-1H-indazole as a Versatile Building Block for Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 1,6-dimethyl-3-iodo-1H-indazole as a key building block in the synthesis of poten...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,6-dimethyl-3-iodo-1H-indazole as a key building block in the synthesis of potent kinase inhibitors. The document details its application in developing targeted therapies, particularly focusing on Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors, and provides detailed experimental protocols for synthesis and biological evaluation.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique physicochemical properties allow for critical interactions within the ATP-binding pocket of various kinases. The strategic functionalization of the indazole ring is crucial for achieving high potency and selectivity. The 3-iodo-1H-indazole moiety, in particular, serves as a versatile synthetic handle for introducing diverse chemical functionalities through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the systematic exploration of the chemical space around the indazole core to optimize inhibitor-kinase interactions.

The 1,6-dimethyl substitution pattern on the indazole ring offers specific advantages. The N1-methylation can enhance cell permeability and metabolic stability, while the C6-methyl group can provide additional hydrophobic interactions within the kinase active site, potentially increasing potency and selectivity. This document focuses on the application of 1,6-dimethyl-3-iodo-1H-indazole in the synthesis of a new class of kinase inhibitors.

Application: Building Block for TAK1 Kinase Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cancer pathways.[5][6] Dysregulation of TAK1 signaling is implicated in various diseases, making it an attractive therapeutic target. A novel series of potent TAK1 inhibitors has been developed utilizing the 1,6-dimethyl-1H-indazole scaffold.

Quantitative Data: In Vitro Activity of 1,6-Dimethyl-1H-indazole-based TAK1 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using a 1,6-dimethyl-1H-indazole core against the TAK1 kinase and their anti-proliferative effects on multiple myeloma (MM) cell lines.

Compound IDTarget KinaseIC50 (nM)[7]Cell LineGI50 (µM)[7]
26 TAK155MPC-110.041
H9290.043
Takinib TAK1187MPC-118.5
H92951

Experimental Protocols

Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole

Step 1: Synthesis of 6-Methyl-1H-indazole

A common route to 6-substituted indazoles involves the cyclization of appropriate precursors. For 6-methyl-1H-indazole, a potential starting material would be 2-amino-5-methylbenzonitrile.

Step 2: N-Methylation of 6-Methyl-1H-indazole

The N-methylation of 6-methyl-1H-indazole can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. This reaction can yield a mixture of N1 and N2 isomers, which would require chromatographic separation.

Step 3: Iodination of 1,6-Dimethyl-1H-indazole

The regioselective iodination at the C3 position of 1,6-dimethyl-1H-indazole can be accomplished using an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a base.

General Protocol for Suzuki-Miyaura Cross-Coupling

The 1,6-dimethyl-3-iodo-1H-indazole can be readily diversified via Suzuki-Miyaura cross-coupling to generate a library of kinase inhibitors.[10]

Materials:

  • 1,6-dimethyl-3-iodo-1H-indazole

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

  • To a reaction vessel, add 1,6-dimethyl-3-iodo-1H-indazole (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (typically 5-10 mol%) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.

In Vitro TAK1 Kinase Assay Protocol

The following is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against TAK1 kinase, adapted from commercially available assay kits.[1][11][12]

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a multi-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the TAK1/TAB1 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells. The final ATP concentration should be at or near the Km for TAK1.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TAK1 signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors derived from 1,6-dimethyl-3-iodo-1H-indazole.

TAK1_Signaling_Pathway Ligands Pro-inflammatory Cytokines (e.g., TNFα, IL-1β) Receptors Cell Surface Receptors (e.g., TNFR, IL-1R) Ligands->Receptors TRAFs TRAFs Receptors->TRAFs TAK1_complex TAK1/TAB1/TAB2(3) TRAFs->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MAPKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MAPKKs Phosphorylation NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus JNK_p38 JNK / p38 MAPKKs->JNK_p38 Phosphorylation JNK_p38->Nucleus Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression

Caption: Simplified TAK1 signaling pathway.

Experimental_Workflow Start 1,6-Dimethyl-3-iodo-1H-indazole Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Library Library of 1,6-Dimethyl-1H-indazole Derivatives Suzuki->Library Boronic_Acids Aryl/Heteroaryl Boronic Acids Boronic_Acids->Suzuki Kinase_Assay In Vitro Kinase Assay (e.g., TAK1) Library->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Lead_Compound->Cell_Assay In_Vivo In Vivo Studies Cell_Assay->In_Vivo

References

Application

Application Notes and Protocols for Sonogashira Coupling with 1,6-dimethyl-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental procedure for the Sonogashira coupling reaction of 1,6-dimethyl-3-iodo-1H-indazole with terminal alkynes. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling reaction of 1,6-dimethyl-3-iodo-1H-indazole with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][3][4] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures, as the resulting internal alkynes are valuable synthetic intermediates.[5][6]

The provided protocol is based on established methodologies for the Sonogashira coupling of aryl iodides and specifically considers the reactivity of the indazole scaffold.[4][5]

Reaction Principle

The Sonogashira coupling of 1,6-dimethyl-3-iodo-1H-indazole with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl iodide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4] The presence of the methyl group at the N-1 position of the indazole ring is crucial, as unprotected 3-iodoindazoles may not undergo coupling at the 3-position.[3][5]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 1,6-dimethyl-3-iodo-1H-indazole with a generic terminal alkyne.

Materials:

  • 1,6-dimethyl-3-iodo-1H-indazole

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,6-dimethyl-3-iodo-1H-indazole (1.0 eq).

  • Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.025-0.1 eq).

  • Solvent and Base: Add anhydrous solvent (THF or DMF, approximately 5-10 mL per mmol of the iodoindazole) followed by the amine base (TEA or DIPA, 2.0-7.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating to 40-80 °C may be necessary.[4][6]

  • Work-up: Upon completion of the reaction (as indicated by TLC), dilute the mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Sonogashira coupling reactions involving aryl iodides, which can be adapted for 1,6-dimethyl-3-iodo-1H-indazole.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (2 mol%)
Copper Co-catalyst CuI (2.5 mol%)CuI (5 mol%)None (Copper-free)
Ligand --PPh₃ (4 mol%)
Base Diisopropylamine (7.0 eq)Triethylamine (3.0 eq)K₂CO₃ (2.0 eq)
Solvent THFDMFH₂O
Temperature Room Temperature60 °C80 °C
Reference [4][3][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

experimental_workflow reagents 1. Reagent Addition - 1,6-dimethyl-3-iodo-1H-indazole - Terminal Alkyne - Pd Catalyst & CuI - Solvent & Base reaction 2. Reaction - Stir at RT or Heat - Monitor by TLC reagents->reaction Inert Atmosphere workup 3. Work-up - Dilute with EtOAc - Filter through Celite reaction->workup extraction 4. Extraction - Wash with aq. NH4Cl, NaHCO3, Brine workup->extraction purification 5. Purification - Dry over Na2SO4 - Concentrate - Column Chromatography extraction->purification product Pure Product purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_intermediate1 R-Pd(II)-I(L2) pd0->pd_intermediate1 R-I pd_complex1 Oxidative Addition pd_intermediate2 R-Pd(II)-C≡CR'(L2) pd_intermediate1->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product R-C≡CR' pd_intermediate2->product reductive_elim Reductive Elimination cuI CuI alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide CuI, Base cu_acetylide->pd_intermediate1 Transmetalation cu_acetylide->cuI to Pd Cycle base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Method

Application Notes and Protocols: 1,6-Dimethyl-3-iodo-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 1,6-Dimethyl-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethyl-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its strategic substitution pattern, featuring a reactive iodine atom at the 3-position and methyl groups at the 1 and 6-positions, allows for precise molecular elaboration through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of 1,6-dimethyl-3-iodo-1H-indazole in the synthesis of potent kinase inhibitors, with a specific focus on its role in the development of the c-Met inhibitor, Merestinib.

Core Application: Intermediate in the Synthesis of Kinase Inhibitors

The primary application of 1,6-dimethyl-3-iodo-1H-indazole lies in its function as a scaffold for the construction of complex bioactive molecules. The carbon-iodine bond at the C-3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the introduction of various aryl, heteroaryl, and alkyl groups, which are crucial for achieving high-affinity binding to the ATP-binding pocket of target kinases.

A prominent example of its application is in the synthesis of Merestinib (LY2801653) , a potent, orally bioavailable, type-II ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a critical target for cancer therapy.[2][3]

Featured Application: Synthesis of Merestinib

Merestinib has demonstrated significant anti-tumor efficacy in a broad range of cancers by inhibiting c-Met phosphorylation and disrupting its downstream signaling pathways.[2] 1,6-Dimethyl-3-iodo-1H-indazole serves as a crucial precursor for the synthesis of the core indazole moiety of Merestinib.

Biological Activity of Merestinib

The following tables summarize the inhibitory activity of Merestinib against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Profile of Merestinib [1][4]

Kinase TargetIC50 (nM)Ki (nM)
c-Met4.72
MST1R (RON)11-
AXL2-
MERTK10-
FLT37-
ROS123-
DDR10.1-
DDR27-
MKNK1/27-

Table 2: Anti-proliferative Activity of Merestinib in Cancer Cell Lines [1]

Cell LineCancer TypeMET Gene StatusIC50 (nM)
MKN45Gastric CarcinomaAmplificationPotent
Hs746TGastric CarcinomaAmplificationPotent
H1993Non-Small Cell Lung CancerAmplificationPotent
U-87MGGlioblastomaNo AmplificationLess Potent
KATO-IIIGastric CarcinomaNo AmplificationLess Potent

Experimental Protocols

The following protocols describe the synthesis of the indazole core of Merestinib, highlighting the use of 1,6-dimethyl-3-iodo-1H-indazole in a key cross-coupling step.

Protocol 1: Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole (General Route)

This protocol outlines a general method for the synthesis of the title compound.

Materials:

  • 6-Methyl-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Methyl Iodide (MeI)

  • Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Iodination: To a stirred solution of 6-methyl-1H-indazole in DMF, add potassium hydroxide pellets followed by the portion-wise addition of iodine. Stir the reaction mixture at room temperature for 1 hour. Pour the mixture into an aqueous solution of sodium bisulfite and extract the product with an organic solvent (e.g., diethyl ether).

  • N-Methylation: Dissolve the crude 3-iodo-6-methyl-1H-indazole in acetone and cool to 0°C. Add potassium hydroxide, and after 15 minutes, add methyl iodide. Stir the reaction for 2 hours. Evaporate the solvent, and purify the crude product by chromatography to yield 1,6-dimethyl-3-iodo-1H-indazole.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Merestinib Precursor

This protocol describes a representative Suzuki-Miyaura coupling reaction using 1,6-dimethyl-3-iodo-1H-indazole to introduce a pyrazole moiety, a key structural feature of Merestinib.

Materials:

  • 1,6-Dimethyl-3-iodo-1H-indazole

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve 1,6-dimethyl-3-iodo-1H-indazole and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate as a base.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-(1H-pyrazol-4-yl)-1,6-dimethyl-1H-indazole intermediate.[6]

Visualizations

Synthetic Workflow for a Merestinib Precursor

G Synthetic Workflow for Merestinib Precursor A 6-Methyl-1H-indazole B Iodination (I₂, KOH, DMF) A->B C 3-Iodo-6-methyl-1H-indazole B->C D N-Methylation (MeI, KOH, Acetone) C->D E 1,6-Dimethyl-3-iodo-1H-indazole D->E F Suzuki-Miyaura Coupling (Pyrazole-boronic ester, Pd(PPh₃)₄, Na₂CO₃) E->F G 6-(1H-pyrazol-4-yl)-1,6-dimethyl-1H-indazole (Merestinib Precursor) F->G G c-Met Signaling Pathway and Merestinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet binds cMet_dimer c-Met Dimerization & Autophosphorylation PI3K PI3K cMet_dimer->PI3K RAS RAS cMet_dimer->RAS Merestinib Merestinib Merestinib->cMet_dimer inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

References

Application

Synthesis of Novel Heterocyclic Compounds from 1,6-Dimethyl-3-iodo-1H-indazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1,6-dimethyl-3-iodo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1,6-dimethyl-3-iodo-1H-indazole as a key building block. The C-3 iodo functional group of the indazole core serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, which can then be further elaborated into diverse heterocyclic systems. The methodologies outlined herein are fundamental for the exploration of chemical space around the indazole scaffold, a privileged structure in medicinal chemistry.

Introduction

The indazole nucleus is a significant pharmacophore present in numerous biologically active compounds. The functionalization of the indazole ring, particularly at the C-3 position, is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. 1,6-Dimethyl-3-iodo-1H-indazole is a readily available starting material for the synthesis of a wide array of 3-substituted indazole derivatives. This document details three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, followed by subsequent cyclization strategies to construct novel fused and appended heterocyclic systems.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond at the 3-position of 1,6-dimethyl-1H-indazole is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl- and 3-Heteroaryl-1,6-dimethyl-1H-indazoles

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is widely employed to introduce aryl and heteroaryl moieties at the C-3 position of the indazole ring.

This protocol is suitable for the coupling of various (hetero)arylboronic acids or their corresponding pinacol esters with 1,6-dimethyl-3-iodo-1H-indazole. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be dependent on the electronic and steric properties of the coupling partners. Microwave irradiation can often significantly reduce reaction times.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

  • To a microwave vial, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv.), the desired (hetero)arylboronic acid or boronic acid pinacol ester (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ [5-10 mol%] or PdCl₂(dppf) [2-5 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ [2.0-3.0 equiv.]).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O (4:1) or DME/H₂O (4:1)).

  • Seal the vial and heat the reaction mixture with stirring. For conventional heating, temperatures may range from 80-120 °C for 2-24 hours. For microwave heating, temperatures of 100-150 °C for 15-60 minutes are common.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(hetero)aryl-1,6-dimethyl-1H-indazole.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O806~95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1002~92
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O11012~85
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)K₃PO₄DME/H₂O904~88

Note: Yields are based on reactions with closely related 3-iodoindazoles and may vary for 1,6-dimethyl-3-iodo-1H-indazole.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1,6-dimethyl-1H-indazoles

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 3-alkynylindazoles. These products are valuable intermediates for further transformations, including the synthesis of various heterocyclic systems through cyclization reactions.

This protocol is applicable to a wide range of terminal alkynes, including both aliphatic and aromatic acetylenes. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling). The N-1 position of the indazole must be substituted, as is the case with the starting material, to avoid side reactions at this position[1].

dot

Caption: Sonogashira Coupling Workflow.

  • To a Schlenk flask, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ [2-5 mol%]), and a copper(I) co-catalyst (e.g., CuI [5-10 mol%]).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent, typically a mixture of an organic solvent and an amine base (e.g., THF/triethylamine (2:1) or DMF/diisopropylamine (2:1)).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-1,6-dimethyl-1H-indazole.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NRT12~99
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Diisopropylamine504~95
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NRT6~90
41-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Piperidine608~88

Note: Yields are based on reactions with N-substituted 3-iodoindazoles and may vary for 1,6-dimethyl-3-iodo-1H-indazole.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-1,6-dimethyl-1H-indazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, providing access to 3-aminoindazole derivatives. These compounds are important building blocks for the synthesis of kinase inhibitors and other biologically active molecules.

This protocol can be used for the coupling of 1,6-dimethyl-3-iodo-1H-indazole with a variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. The choice of palladium precursor, ligand, and base is critical for successful coupling and depends heavily on the nature of the amine. Strong, non-nucleophilic bases are typically required.

dot

References

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1,6-Dimethyl-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the functionalization of 1,6-dimethyl-3-iodo-1H-indazole at the C-3 posi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 1,6-dimethyl-3-iodo-1H-indazole at the C-3 position using palladium-catalyzed cross-coupling reactions. The indazole nucleus is a crucial pharmacophore found in numerous biologically active compounds, and the methods described herein offer versatile strategies for the synthesis of diverse molecular libraries for drug discovery and development.[1][2]

The substrate, 1,6-dimethyl-3-iodo-1H-indazole, is an ideal building block for these transformations. The presence of the iodine atom at the C-3 position allows for a wide range of palladium-catalyzed reactions, while the methyl group at the N-1 position negates the need for the protection/deprotection steps often required for unsubstituted 1H-indazoles.[1]

Application Notes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-3 iodo group of 1,6-dimethyl-3-iodo-1H-indazole makes it an excellent electrophilic partner for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Versatility of 1,6-Dimethyl-3-iodo-1H-indazole in Cross-Coupling
  • Suzuki-Miyaura Coupling: Enables the synthesis of 3-aryl or 3-vinyl indazoles by coupling with various organoboronic acids or esters. This is a highly effective method for forming C-C bonds.[3]

  • Heck Coupling: Facilitates the formation of 3-alkenyl indazoles through reaction with a wide range of alkenes. While effective, Heck reactions on the indazole core can sometimes be less efficient than Suzuki couplings and may require careful optimization.[4]

  • Sonogashira Coupling: Provides a direct route to 3-alkynyl indazoles by coupling with terminal alkynes, a valuable transformation for creating rigid scaffolds and extending molecular frameworks.[5]

  • Buchwald-Hartwig Amination: Allows for the synthesis of 3-aminoindazoles by forming a C-N bond with a diverse array of primary and secondary amines, amides, and other nitrogen nucleophiles.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of N-1 substituted 3-iodoindazoles, which serve as a model for reactions with 1,6-dimethyl-3-iodo-1H-indazole.

Reaction TypeCoupling PartnerTypical Catalyst (mol%)Typical LigandTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ (2-5%) or PdCl₂(dppf) (2-5%)PPh₃ or dppfNa₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME/H₂O, Toluene80 - 110
Heck Alkene (e.g., Methyl Acrylate)Pd(OAc)₂ (5-10%)P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 120
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (2-5%) / CuI (5-10%)PPh₃Et₃N, DiPEATHF, DMF25 - 70
Buchwald-Hartwig Amine / AmidePd₂(dba)₃ (1-2%) or Pd(OAc)₂ (1-2%)XantPhos, BINAP, XPhosNaOtBu, KOtBu, Cs₂CO₃Toluene, Dioxane80 - 110

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

General Catalytic Cycle: Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, using the Suzuki-Miyaura reaction as an example. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X c1 pd0->c1 oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² c2 pd_complex->c2 transmetalation Transmetalation c3 pd_intermediate->c3 reductive_elimination Reductive Elimination c1->oxidative_addition c1->pd_complex R¹-X c2->transmetalation c2->pd_intermediate R²-B(OR)₂ (Base) c3->pd0 R¹-R² (Product) c3->reductive_elimination c4

General catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between 1,6-dimethyl-3-iodo-1H-indazole and an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and ligand if required, followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The solvent should be thoroughly degassed by sparging with argon for 15-30 minutes prior to use.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1,6-dimethyl-1H-indazole.

Protocol 2: General Procedure for Heck Coupling

This protocol outlines the synthesis of 3-alkenyl indazoles from 1,6-dimethyl-3-iodo-1H-indazole.

  • Reaction Setup: In a sealable reaction tube, combine 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., anhydrous DMF), the alkene (e.g., methyl acrylate, 1.5 equiv), and the base (e.g., triethylamine, 2.0 equiv) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to the required temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium black, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol details the coupling of 1,6-dimethyl-3-iodo-1H-indazole with a terminal alkyne.

  • Reaction Setup: To a Schlenk flask, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv) and a degassed amine base (e.g., triethylamine, 2.5 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC analysis.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting residue by flash column chromatography to afford the 3-alkynyl-1,6-dimethyl-1H-indazole product.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between 1,6-dimethyl-3-iodo-1H-indazole and an amine.

  • Reaction Setup: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., XantPhos, 0.02-0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Stir for 5 minutes. Then, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (typically 90-110 °C) with stirring. Monitor for completion by LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the 3-amino-1,6-dimethyl-1H-indazole derivative.

Visualizations

General Experimental Workflow

The following diagram outlines the standard workflow for performing and purifying the products of these cross-coupling reactions.

Experimental_Workflow start 1. Reaction Setup (Add Reactants, Catalyst, Base) inert 2. Establish Inert Atmosphere (Ar/N₂) start->inert solvent 3. Add Degassed Solvent & Reagents inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 6. Dry & Concentrate workup->purify column 7. Column Chromatography purify->column product 8. Characterize Pure Product (NMR, HRMS) column->product

Standard laboratory workflow for cross-coupling reactions.
Synthetic Versatility of 1,6-Dimethyl-3-iodo-1H-indazole

This diagram illustrates the logical relationships between the starting material and the classes of compounds accessible through different palladium-catalyzed reactions.

Logical_Relationships start_material 1,6-Dimethyl-3-iodo-1H-indazole suzuki Suzuki-Miyaura Coupling start_material->suzuki + Ar-B(OH)₂ heck Heck Coupling start_material->heck + Alkene sonogashira Sonogashira Coupling start_material->sonogashira + Alkyne buchwald Buchwald-Hartwig Amination start_material->buchwald + Amine aryl_indazoles 3-Aryl/Vinyl Indazoles suzuki->aryl_indazoles alkenyl_indazoles 3-Alkenyl Indazoles heck->alkenyl_indazoles alkynyl_indazoles 3-Alkynyl Indazoles sonogashira->alkynyl_indazoles amino_indazoles 3-Amino Indazoles buchwald->amino_indazoles

Synthetic pathways from 1,6-dimethyl-3-iodo-1H-indazole.

References

Application

Application Notes and Protocols for Screening 1,6-Dimethyl-3-iodo-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][2][3] The 1,6-dimethyl-3-iodo-1H-indazole scaffold represents a promising starting point for the development of novel therapeutic agents. The iodine atom at the 3-position provides a versatile handle for further chemical modifications, allowing for the creation of a library of derivatives with potentially diverse biological activities.

This document provides detailed application notes and protocols for developing assays to screen a library of 1,6-dimethyl-3-iodo-1H-indazole derivatives. The focus is on identifying compounds with potential anti-cancer properties by targeting key cellular processes such as cell proliferation and protein kinase signaling pathways. The provided protocols are designed for a high-throughput screening (HTS) approach to efficiently evaluate a large number of compounds.

Screening Workflow

A tiered screening approach is recommended to efficiently identify and characterize promising lead compounds from a library of 1,6-dimethyl-3-iodo-1H-indazole derivatives. The workflow progresses from broad, high-throughput cellular assays to more specific biochemical and mechanistic studies.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Primary_Screening High-Throughput Cell Viability Assay (e.g., MTS Assay) Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Select_Cancer_Cell_Lines Select a panel of cancer cell lines (e.g., breast, lung, colon) Select_Cancer_Cell_Lines->Primary_Screening Kinase_Panel Broad Kinase Panel Screening Dose_Response->Kinase_Panel Target_Validation In Vitro Kinase Inhibition Assay (for specific identified kinases) Kinase_Panel->Target_Validation Pathway_Analysis Western Blot for Phospho-Proteins (e.g., p-AKT, p-ERK) Target_Validation->Pathway_Analysis Lead_Compound Lead Compound Identification Pathway_Analysis->Lead_Compound

Caption: General workflow for screening 1,6-dimethyl-3-iodo-1H-indazole derivatives.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening (MTS Assay)

This protocol is designed for the primary screening of the compound library to identify derivatives that inhibit cancer cell proliferation. The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • 96-well or 384-well clear-bottom cell culture plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 1,6-dimethyl-3-iodo-1H-indazole derivatives library (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Positive control (e.g., a known cytotoxic drug like Doxorubicin)

  • Negative control (vehicle, e.g., 0.1% DMSO in media)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a working solution of the derivatives at the desired screening concentration (e.g., 10 µM) in complete medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or negative control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[4][6]

    • Incubate the plates for 1-4 hours at 37°C, protected from light.[4][6]

    • Measure the absorbance at 490 nm using a microplate reader.[5][6]

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Calculate the percentage of cell viability for each treatment relative to the negative control (100% viability).

    • Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Data Presentation:

Compound IDConcentration (µM)Cell Line% Cell Viability (Mean ± SD)
Derivative 110MCF-745.2 ± 3.1
Derivative 210MCF-798.7 ± 5.6
............
Doxorubicin1MCF-715.8 ± 2.5
Vehicle0.1% DMSOMCF-7100 ± 4.2
Protocol 2: In Vitro Kinase Inhibition Assay

This biochemical assay is used to determine if the "hit" compounds directly inhibit the activity of specific protein kinases. This example uses a generic kinase and substrate; for a targeted approach, a specific kinase of interest should be used.

Materials:

  • Recombinant human kinase (e.g., a panel of kinases relevant to cancer)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • 1,6-dimethyl-3-iodo-1H-indazole derivatives

  • Positive control (e.g., a known inhibitor of the specific kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds and positive control in the kinase assay buffer.

    • Prepare a solution of the kinase and substrate in the kinase assay buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the test compound or control.

    • Add the kinase/substrate mixture to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate at room temperature for 30-60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC50 (µM)
Hit Compound 1Kinase A0.5
Hit Compound 1Kinase B> 50
.........
Positive ControlKinase A0.01
Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol is used to investigate the effect of the lead compounds on specific signaling pathways within cancer cells by measuring the phosphorylation status of key proteins.[7][8][9]

Materials:

  • Cancer cells treated with the test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9][10]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[9]

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to ensure equal loading.

Data Presentation: Present the Western blot images showing the dose-dependent effect of the compound on the phosphorylation of the target protein. A bar graph quantifying the band intensities (phospho-protein normalized to total protein) can also be included.

Relevant Signaling Pathways

Many indazole derivatives have been shown to target protein kinases, which are key regulators of cellular signaling pathways implicated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[11][12][13]

G cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Indazole_Derivative_1 1,6-dimethyl-3-iodo-1H-indazole derivative Indazole_Derivative_1->PI3K Indazole_Derivative_1->AKT G cluster_1 MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indazole_Derivative_2 1,6-dimethyl-3-iodo-1H-indazole derivative Indazole_Derivative_2->RAF Indazole_Derivative_2->MEK

References

Method

Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the large-scale synthesis of 1,6-dimethyl-3-iodo-1H-indazole, a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 1,6-dimethyl-3-iodo-1H-indazole, a key intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process starting from commercially available 6-methyl-1H-indazole. The protocols are designed to be scalable and efficient for laboratory and pilot plant settings.

Synthesis Overview

The synthesis of 1,6-dimethyl-3-iodo-1H-indazole is achieved through a two-step reaction sequence:

  • N-Methylation: The nitrogen at the 1-position of 6-methyl-1H-indazole is methylated to yield 1,6-dimethyl-1H-indazole.

  • Iodination: The resulting 1,6-dimethyl-1H-indazole is subsequently iodinated at the 3-position to produce the final product, 1,6-dimethyl-3-iodo-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 1,6-Dimethyl-1H-indazole

This protocol details the N-methylation of 6-methyl-1H-indazole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Methyl-1H-indazole≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH₃I)≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl) solutionACS ReagentVWR
Ethyl Acetate (EtOAc)HPLC GradeVWR
Brine (Saturated NaCl solution)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentVWR

Equipment:

  • Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Nitrogen inlet and outlet.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: A 2 L three-neck round-bottom flask is charged with 6-methyl-1H-indazole (100 g, 0.757 mol) and anhydrous tetrahydrofuran (1 L). The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice-water bath.

  • Deprotonation: Sodium hydride (33.3 g of 60% dispersion, 0.833 mol) is added portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for an additional 1 hour after the addition is complete.

  • Methylation: Methyl iodide (51.5 mL, 0.833 mol) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 250 mL). The combined organic layers are washed with brine (250 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,6-dimethyl-1H-indazole as a solid.

Quantitative Data for Step 1:

ParameterValue
Starting Material Mass100 g
Expected Product Mass~110 g
Typical Yield85-95%
Purity (by HPLC)>98%
Step 2: Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole

This protocol describes the iodination of 1,6-dimethyl-1H-indazole. This procedure is adapted from known methods for the iodination of indazole derivatives.[1][2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,6-Dimethyl-1H-indazole>98%From Step 1
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich
Anhydrous Acetonitrile (CH₃CN)≥99.8%Sigma-Aldrich
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)ACS ReagentVWR
Dichloromethane (DCM)HPLC GradeVWR
Brine (Saturated NaCl solution)ACS ReagentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR

Equipment:

  • Round-bottom flask (2 L) with a magnetic stirrer.

  • Nitrogen inlet and outlet.

  • Standard laboratory glassware.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: A 2 L round-bottom flask is charged with 1,6-dimethyl-1H-indazole (100 g, 0.684 mol) and anhydrous acetonitrile (1 L). The solution is stirred under a nitrogen atmosphere at room temperature.

  • Iodination: N-Iodosuccinimide (169 g, 0.752 mol) is added to the solution in one portion. The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in dichloromethane (1 L) and washed with 10% aqueous sodium thiosulfate solution (2 x 500 mL) to remove unreacted iodine, followed by a wash with brine (500 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 1,6-dimethyl-3-iodo-1H-indazole as a crystalline solid.

Quantitative Data for Step 2:

ParameterValue
Starting Material Mass100 g
Expected Product Mass~186 g
Typical Yield80-90%
Purity (by HPLC)>99%
CAS Number1257535-50-4

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of 1,6-dimethyl-3-iodo-1H-indazole.

Synthesis_Pathway Start 6-Methyl-1H-indazole Intermediate 1,6-Dimethyl-1H-indazole Start->Intermediate Product 1,6-Dimethyl-3-iodo-1H-indazole Intermediate->Product Reagent1 1. NaH, THF 2. CH₃I Reagent1->Start Reagent2 NIS, CH₃CN Reagent2->Intermediate

Caption: Two-step synthesis of the target compound.

Experimental Workflow

This diagram outlines the general workflow for each synthetic step.

Experimental_Workflow Setup Reaction Setup Reaction Addition of Reagents & Reaction Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: General laboratory workflow for synthesis.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,6-dimethyl-3-iodo-1H-indazole

Welcome to the technical support center for the synthesis of 1,6-dimethyl-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,6-dimethyl-3-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 1,6-dimethyl-3-iodo-1H-indazole?

A1: The synthesis typically involves a two-step process. First, the N-alkylation of 6-methyl-1H-indazole to form 1,6-dimethyl-1H-indazole, followed by iodination at the C3 position. The iodination is commonly achieved by treating 1,6-dimethyl-1H-indazole with an iodinating agent, such as molecular iodine (I₂), in the presence of a base.

Q2: Which nitrogen on the indazole ring is preferentially methylated?

A2: The methylation of 6-methyl-1H-indazole can result in a mixture of N1 and N2 isomers. The 1H-tautomer is generally more stable than the 2H-tautomer[1]. However, the regioselectivity of the alkylation can be influenced by the choice of base and solvent. It is crucial to confirm the formation of the desired 1,6-dimethyl-1H-indazole isomer, as 2-methyl-2H-indazole is less stable[1].

Q3: What are the common challenges encountered during the C3-iodination of the indazole ring?

A3: Common challenges include incomplete reaction, formation of side products, and difficulties in purifying the final product. The success of the iodination is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Q4: How can I monitor the progress of the iodination reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, 1,6-dimethyl-3-iodo-1H-indazole, will have a different Rf value compared to the starting material, 1,6-dimethyl-1H-indazole. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.[2][3]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Iodine is corrosive and can cause burns. It is also harmful if inhaled or ingested. Potassium hydroxide and other bases are corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive iodinating agent.Use fresh, solid iodine.
Insufficient base.Ensure the base is freshly powdered and used in the correct stoichiometric amount (typically 2-4 equivalents).
Low reaction temperature.While many iodinations proceed at room temperature, gentle heating may be required for less reactive substrates.
Poor quality starting material.Confirm the identity and purity of 1,6-dimethyl-1H-indazole by NMR or other analytical techniques.
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time and continue to monitor by TLC.
Insufficient amount of iodine.Use a slight excess of iodine (e.g., 1.5 to 2 equivalents).
Formation of Multiple Spots on TLC Isomeric starting material.Ensure the starting 1,6-dimethyl-1H-indazole is a single isomer. Purify if necessary.
Side reactions.Overheating can sometimes lead to decomposition or side reactions. Maintain the recommended reaction temperature.
Impure solvents or reagents.Use anhydrous solvents and high-purity reagents.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous phase during workup.Ensure the pH of the aqueous phase is neutral or slightly basic before extraction. Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.
Oily product that is difficult to crystallize.Try different solvent systems for crystallization or consider purification by column chromatography.

Data Presentation: Iodination of Indazole Derivatives

The following table summarizes reaction conditions for the iodination of various indazole derivatives, which can serve as a starting point for optimizing the synthesis of 1,6-dimethyl-3-iodo-1H-indazole.

Substrate Iodinating Agent Base Solvent Temp. Time Yield (%) Reference
1H-IndazoleI₂KOHDMFRT1 h77[4]
6-Bromo-1H-indazoleI₂KOHDMFRT3 h71.2[5]
6-NitroindazoleI₂K₂CO₃DMF≤ 35 °C5-6 h-[6]
5-MethoxyindazoleI₂KOHDioxane--Quantitative[7]
6-BromoindazoleI₂K₂CO₃DMF--Good[7]
5-BromoindazoleNISKOHDichloromethane---[7]

RT = Room Temperature, DMF = Dimethylformamide, NIS = N-Iodosuccinimide

Experimental Protocols

Protocol 1: General Procedure for C3-Iodination of Indazole

This protocol is adapted from a procedure for the synthesis of 3-iodo-1H-indazole and can be modified for 1,6-dimethyl-1H-indazole.[4]

  • Dissolution: Dissolve 1,6-dimethyl-1H-indazole (1 equivalent) in dimethylformamide (DMF).

  • Addition of Iodine: To the stirred solution, add molecular iodine (I₂) (2 equivalents).

  • Addition of Base: Add powdered potassium hydroxide (KOH) (4 equivalents) in portions.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Quenching: Pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench the excess iodine.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1,6-dimethyl-3-iodo-1H-indazole.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis C3-Iodination Start 6-methyl-1H-indazole Methylation N-Methylation (e.g., CH3I, K2CO3, Acetone) Start->Methylation Intermediate 1,6-dimethyl-1H-indazole Methylation->Intermediate Reaction Iodination (I2, KOH, DMF) Intermediate->Reaction Quenching Workup (aq. NaHSO3) Reaction->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification (Crystallization or Chromatography) Extraction->Purification Product 1,6-dimethyl-3-iodo-1H-indazole Purification->Product

Caption: Workflow for the synthesis of 1,6-dimethyl-3-iodo-1H-indazole.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Incomplete Reaction CheckSM Check Starting Material Purity? Start->CheckSM CheckReagents Check Reagent Quality/Amount? CheckSM->CheckReagents Yes PurifySM Purify Starting Material CheckSM->PurifySM No CheckConditions Optimize Reaction Conditions? CheckReagents->CheckConditions Yes UseFreshReagents Use Fresh Reagents (I2, Base) CheckReagents->UseFreshReagents No IncreaseTimeTemp Increase Reaction Time/Temp CheckConditions->IncreaseTimeTemp Yes Success Improved Yield CheckConditions->Success No PurifySM->CheckReagents UseFreshReagents->CheckConditions IncreaseTimeTemp->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Optimization

purification challenges of 1,6-dimethyl-3-iodo-1H-indazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-dimethyl-3-iodo-1H-indazole. The follow...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-dimethyl-3-iodo-1H-indazole. The following information addresses common purification challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of 1,6-dimethyl-3-iodo-1H-indazole?

A1: The most common impurities depend on the synthetic route but typically include:

  • Unreacted 6-methyl-1H-indazole: The starting material for methylation and iodination.

  • Positional Isomer (2,6-dimethyl-3-iodo-1H-indazole): Arises from the methylation of the N-2 position of the indazole ring instead of the N-1 position. The formation of N-1 and N-2 isomers is a known challenge in indazole chemistry.[1]

  • Over-iodinated species: Di-iodinated or other multi-iodinated indazole derivatives.

  • Residual iodinating and methylating agents and their byproducts.

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

Q2: How can I distinguish between the N-1 and N-2 methylated isomers?

A2: Spectroscopic methods are essential for distinguishing between the 1,6-dimethyl and 2,6-dimethyl isomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shift of the N-methyl group and the aromatic protons will differ between the two isomers. In many cases, the 13C NMR signal for the carbon bearing the N-methyl group appears at a different chemical shift for the N-1 tautomer compared to the N-2 tautomer.[2]

  • Chromatography: Techniques like TLC, HPLC, and GC can often separate the isomers, appearing as distinct spots or peaks.

Q3: What are the general solubility properties of 1,6-dimethyl-3-iodo-1H-indazole?

A3: While specific data for this compound is limited, analogous iodo-indazole derivatives show solubility in dimethyl sulfoxide (DMSO) and methanol, though sometimes sparingly.[3] It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and poorly soluble in water.

Troubleshooting Guides

Issue 1: Presence of Starting Material (6-methyl-1H-indazole) in the Final Product
  • Problem: TLC or NMR analysis shows a significant amount of the unreacted 6-methyl-1H-indazole.

  • Possible Causes:

    • Incomplete iodination or methylation reaction.

    • Insufficient amount of iodinating or methylating agent used.

    • Reaction time was too short, or the temperature was too low.

  • Solutions:

    • Reaction Optimization: Increase the equivalents of the limiting reagent (iodinating or methylating agent), prolong the reaction time, or increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to ensure full conversion.

    • Purification:

      • Column Chromatography: Silica gel column chromatography is generally effective. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should separate the more polar starting material from the less polar product.

      • Acid-Base Extraction: If the starting indazole is sufficiently basic, an acidic wash might selectively protonate and extract it into an aqueous layer. However, the pKa of the product must be considered to avoid its extraction as well.

Issue 2: Separation of N-1 and N-2 Methylated Isomers
  • Problem: The purified product is a mixture of 1,6-dimethyl-3-iodo-1H-indazole and 2,6-dimethyl-3-iodo-1H-indazole.

  • Possible Causes:

    • The methylation reaction conditions were not regioselective. The choice of base, solvent, and methylating agent can influence the N-1/N-2 ratio.[1]

  • Solutions:

    • Reaction Control: The regioselectivity of N-alkylation of indazoles can be highly dependent on the reaction conditions. Experiment with different bases (e.g., NaH, K2CO3), solvents (e.g., DMF, THF, acetonitrile), and methylating agents (e.g., methyl iodide, dimethyl sulfate) to optimize for the desired N-1 isomer.

    • Chromatographic Separation:

      • Flash Column Chromatography: This is the most common method for separating such isomers. Careful selection of the mobile phase is crucial. A shallow gradient of a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be required.

      • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) can be employed.

Issue 3: Product Degradation or Discoloration
  • Problem: The final product is dark-colored (e.g., brown or orange) instead of the expected solid color.

  • Possible Causes:

    • Light Sensitivity: Some iodo-compounds are known to be light-sensitive and can decompose over time, releasing iodine.[3]

    • Residual Palladium Catalyst: If the synthesis involved a cross-coupling reaction (e.g., Suzuki, Heck), residual palladium can cause discoloration.[4][5]

    • Oxidation: The indazole ring may be susceptible to oxidation.

  • Solutions:

    • Storage: Store the compound in a dark, cool place under an inert atmosphere (e.g., argon or nitrogen).[3]

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

    • Recrystallization: This can be a highly effective method for both purification and improving the color of the final product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude 1,6-dimethyl-3-iodo-1H-indazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the 1,6-dimethyl-3-iodo-1H-indazole is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

ParameterValueReference
Molecular FormulaC9H9IN2[6]
Molecular Weight272.1 g/mol [6]
CAS Number1257535-50-4[6]

Visualizations

Purification_Workflow Crude Crude Product (Mixture of isomers, starting material, etc.) TLC TLC Analysis (Assess complexity of mixture) Crude->TLC Simple Simple Mixture? (e.g., only starting material) TLC->Simple Yes Complex Complex Mixture? (e.g., isomers) TLC->Complex No Recrystallization Recrystallization Simple->Recrystallization Column Column Chromatography Complex->Column Analysis Purity Confirmation (NMR, LC-MS) Recrystallization->Analysis Column->Analysis Pure Pure 1,6-dimethyl-3-iodo-1H-indazole Analysis->Pure

Caption: A decision workflow for the purification of 1,6-dimethyl-3-iodo-1H-indazole.

Isomer_Formation Indazole 3-iodo-6-methyl-1H-indazole Base Base (e.g., NaH, K2CO3) Indazole->Base + Methylating_Agent Methylating Agent (e.g., CH3I) Base->Methylating_Agent + N1_Product 1,6-dimethyl-3-iodo-1H-indazole (Desired Product) Methylating_Agent->N1_Product N-1 Attack N2_Product 2,6-dimethyl-3-iodo-1H-indazole (Isomeric Impurity) Methylating_Agent->N2_Product N-2 Attack

Caption: The competing pathways for N-1 and N-2 methylation of the indazole ring.

References

Troubleshooting

Technical Support Center: Iodination of 1,6-dimethyl-1H-indazole

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the iodination of 1,6-dimethyl-1H-indazole. The information is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the iodination of 1,6-dimethyl-1H-indazole. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the iodination of 1,6-dimethyl-1H-indazole?

The iodination of 1,6-dimethyl-1H-indazole is expected to be highly regioselective, yielding 3-iodo-1,6-dimethyl-1H-indazole as the major product. Electrophilic substitution on the indazole ring predominantly occurs at the C3 position, which is the most nucleophilic carbon.[1][2]

Q2: What are the most common reagents used for this iodination?

Common and effective iodinating agents include:

  • Iodine (I₂) with a base: A combination of molecular iodine (I₂) and a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is frequently used.[1][2]

  • N-Iodosuccinimide (NIS): NIS is another widely used reagent for the iodination of indazoles and other heterocyclic systems.[1][3] It can be used under neutral or acidic conditions, often in solvents like dichloromethane (DCM) or acetonitrile (MeCN).[1]

Q3: Why is a base typically required when using molecular iodine (I₂)?

A base is used to deprotonate the indazole at the N1 position (if it were not already methylated), which increases the electron density of the ring system and facilitates the electrophilic attack by iodine. For N-methylated indazoles, the base still plays a crucial role by reacting with the HI generated during the reaction, preventing the reverse reaction and maintaining a favorable equilibrium for product formation.

Q4: Can iodination occur on the benzene ring of the indazole?

While iodination at the C3 position is kinetically and thermodynamically favored, substitution on the benzene portion of the molecule is a possible side reaction, especially under harsh conditions (e.g., strong acids, high temperatures). The directing effects of the dimethyl groups may lead to trace amounts of iodination at other positions, but this is generally not observed as a major pathway under standard conditions.

Troubleshooting Guide

Problem 1: Low or no yield of the desired 3-iodo product.

  • Q: My reaction shows no conversion from the starting material. What could be the cause?

    • A: Check the quality and activity of your reagents. N-Iodosuccinimide can decompose over time; ensure it is fresh or has been stored properly. Molecular iodine should be pure. Ensure your base (e.g., KOH) is not old and carbonated. Solvents must be anhydrous, as water can interfere with the reaction.

  • Q: The yield is very low, although some product is formed. How can I improve it?

    • A: The reaction may not have gone to completion. Try extending the reaction time or moderately increasing the temperature. Ensure the stoichiometry is correct; using a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) can drive the reaction forward. Inefficient stirring can also lead to poor conversion in heterogeneous mixtures (e.g., with K₂CO₃).

Problem 2: Formation of multiple spots on TLC, indicating a mixture of products.

  • Q: My TLC plate shows the desired product spot, but also several other significant spots. What are these side products?

    • A: Potential side products include:

      • Di-iodinated species: Over-iodination can occur if an excess of the iodinating agent is used or if the reaction is run for too long. This may result in iodination at another position on the indazole ring.

      • Positional isomers: Although C3-iodination is preferred, minor amounts of isomers with iodine on the benzene ring could be formed.

      • Degradation products: If the reaction temperature is too high or if the reaction mixture is exposed to light (especially with NIS), the starting material or product may decompose.

  • Q: How can I minimize the formation of these side products?

    • A:

      • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the iodinating agent. Add the reagent portion-wise to maintain a low concentration and reduce the chance of over-iodination.

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many iodinations with I₂/KOH, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.[4]

      • Protect from Light: When using light-sensitive reagents like NIS, conduct the reaction in a flask wrapped in aluminum foil.

Problem 3: The product appears unstable during workup or purification.

  • Q: My product seems to decompose on the silica gel column. What are my options?

    • A: Iodo-compounds can sometimes be unstable on silica gel.

      • Alternative Purification: Consider recrystallization as an alternative to chromatography.

      • Deactivate Silica: If chromatography is necessary, try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%), to prevent degradation of the acid-sensitive product.

      • Rapid Purification: Perform flash chromatography quickly to minimize the contact time between the product and the stationary phase.

Quantitative Data Summary

The following table provides a summary of typical outcomes for the iodination of N-substituted indazoles under various conditions, based on literature precedents.[1][2] This data is illustrative for optimizing the reaction of 1,6-dimethyl-1H-indazole.

Iodinating SystemSolventTemperature (°C)Typical Yield of 3-Iodo ProductCommon Side Products/Issues
I₂ / KOHDMF0 to 2585-95%Minor impurities from over-iodination if excess I₂ is used.
I₂ / K₂CO₃DMF25 to 5080-90%Slower reaction rate compared to KOH.
NISDCM2575-85%Potential for succinimide byproduct being difficult to remove.
NIS / TFA (cat.)MeCN25>90%Acid can sometimes promote side reactions on sensitive substrates.[5]

Experimental Protocols

Protocol 1: Iodination using Iodine and Potassium Hydroxide
  • Preparation: To a round-bottom flask, add 1,6-dimethyl-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of substrate). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add powdered potassium hydroxide (KOH, 2.0-2.5 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-20 minutes.

  • Iodine Addition: Add a solution of iodine (I₂, 1.1 eq) in DMF dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by pouring it into a beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization or flash column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

Iodination_Reaction Start 1,6-dimethyl-1H-indazole Reagent Iodinating Agent (e.g., I2/KOH or NIS) Main_Product 3-iodo-1,6-dimethyl-1H-indazole (Major Product) Reagent->Main_Product  Main Pathway (High Selectivity) Side_Product1 Di-iodinated Product Reagent->Side_Product1  Side Reaction (Excess Reagent) Side_Product2 Ring-Iodinated Isomer Reagent->Side_Product2  Side Reaction (Harsh Conditions)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Iodination Reaction Check_TLC Monitor Reaction by TLC Start->Check_TLC Problem Identify Issue Check_TLC->Problem Problem Detected End Successful Synthesis Check_TLC->End Reaction Complete No_Yield Low / No Yield Problem->No_Yield Multi_Spots Multiple Products Problem->Multi_Spots Decomposition Product Decomposes Problem->Decomposition Solution1 Check Reagent Quality Adjust Temp/Time Ensure Anhydrous Cond. No_Yield->Solution1 Solution2 Control Stoichiometry Lower Temperature Protect from Light Multi_Spots->Solution2 Solution3 Use Recrystallization Neutralize Silica Gel Perform Rapid Chromatography Decomposition->Solution3 Solution1->Start Retry Experiment Solution2->Start Retry Experiment Solution3->End Purification Successful

Caption: A logical workflow for troubleshooting common issues.

References

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 1,6-Dimethyl-3-iodo-1H-indazole

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 1,6-dimethyl-3...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 1,6-dimethyl-3-iodo-1H-indazole.

General Troubleshooting Workflow

Before diving into specific reaction issues, consider this general workflow for diagnosing experimental problems.

G start Reaction Failure (Low/No Yield, Impurities) reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Reagents OK reagent_sol Solution: - Use fresh, pure starting materials - Re-weigh reagents - Check solvent purity (degas!) reagents->reagent_sol Problem Found catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) conditions->catalyst Conditions OK conditions_sol Solution: - Increase/decrease temperature - Extend reaction time - Ensure inert atmosphere (N2/Ar) conditions->conditions_sol Problem Found purification Optimize Purification Method catalyst->purification Catalyst System OK catalyst_sol Solution: - Screen different ligands/bases - Use a different Pd source - Check catalyst loading catalyst->catalyst_sol Problem Found purification_sol Solution: - Adjust chromatography conditions - Consider recrystallization - Check for product instability purification->purification_sol Problem Found

Caption: General troubleshooting logic for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an aryl halide.[1][2]

Troubleshooting Guide & FAQs

Q: My Suzuki coupling is not working or gives very low yield. What are the common causes?

A:

  • Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. Ensure your palladium source is reliable. For instance, PdCl₂(dppf) is an effective catalyst.[1]

  • Base Selection: The choice of base is critical.[3] Weaker bases may result in slow or incomplete reactions. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][2][4] Cs₂CO₃ in a dioxane/EtOH/H₂O solvent system has proven effective for similar indazole systems.[2]

  • Solvent System: The reaction often requires a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.[3] A common system is 1,4-dioxane and water.[1]

  • Dehalogenation: You may be observing the formation of 1,6-dimethyl-1H-indazole instead of your desired product. This "protodehalogenation" or "dehalogenation" is a known side reaction.[2] This can sometimes be mitigated by changing the ligand or ensuring a strictly inert atmosphere.

Q: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling is often caused by the presence of oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard, but a large excess can sometimes promote side reactions.

Optimized Reaction Conditions for Aryl Halides
ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (10 mol%)[2]A common and effective choice for indazole couplings.
PdCl₂(dppf)·CH₂Cl₂ (5 mol%)[1]Often shows good performance with heteroaromatic halides.
Base Cs₂CO₃ (1.3 equiv.)[2]Generally provides good results with indazoles.
K₂CO₃ (3 equiv.)[1]A more economical but potentially less reactive option.
Solvent Dioxane/EtOH/H₂O[2]Excellent for solubilizing all components.
1,4-Dioxane/H₂O[1]A widely used standard solvent system.
Temperature 80-140 °C[2][3]Higher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation and homocoupling.
General Experimental Protocol (Suzuki-Miyaura)
  • To an oven-dried reaction vessel, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).

  • Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., Dioxane/EtOH/H₂O mixture) via syringe.[2]

  • Heat the reaction mixture at the desired temperature (e.g., 140 °C) for the specified time (e.g., 4 hours), monitoring by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, employing both palladium and copper catalysts.[5]

Troubleshooting Guide & FAQs

Q: My Sonogashira reaction is failing. What should I check first?

A:

  • Copper Co-catalyst: The Sonogashira reaction traditionally requires a copper(I) co-catalyst, such as CuI.[5][6] Its absence can lead to a failed reaction. The copper salt reacts with the alkyne to form a copper(I) acetylide, which is a key intermediate.[5]

  • N-H Interference: For 3-iodoindazoles that are not N-substituted, the reaction at the C-3 position may not occur without protection of the N-1 position.[7][8] Your substrate, 1,6-dimethyl-1H-indazole, already has the N-1 position alkylated, which is advantageous.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well.[6][9] It is crucial that the amine is dry and of high quality.

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Ensure all reagents and the reaction vessel are under a strictly inert atmosphere.

Q: Can I run the reaction without a copper co-catalyst?

A: Yes, "copper-free" Sonogashira protocols exist. These often require specific ligands to facilitate the catalytic cycle and may use different bases, but the classic and most common method involves a copper(I) salt.[6][10]

Optimized Reaction Conditions for Aryl Halides
ParameterConditionNotes
Catalyst Pd(PPh₃)₂Cl₂ (catalytic)[9]A standard, commercially available palladium source.
Pd(PPh₃)₄ (catalytic)Also widely used and effective.
Co-catalyst CuI (catalytic)[9]Essential for the classic Sonogashira mechanism.[5]
Base/Solvent Triethylamine (Et₃N)[9]Acts as both the base and the solvent.
Diisopropylamine (DIPA)A common alternative to triethylamine.
Temperature Room Temperature to 70 °C[5][11]Mild conditions are a key advantage of this reaction.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent Glaser homocoupling.
General Experimental Protocol (Sonogashira)
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv.) and the terminal alkyne (1.1 equiv.).

  • Add the degassed amine base/solvent (e.g., triethylamine) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS. The reaction is often complete within 1.5-3 hours.[9]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C–N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[12]

Troubleshooting Guide & FAQs

Q: My Buchwald-Hartwig amination is not giving the desired product. What are the most sensitive parameters?

A:

  • Ligand Choice: This is often the most critical parameter. The choice of phosphine ligand is highly dependent on the amine coupling partner (primary, secondary, hindered, etc.).[13] For primary amines, ligands like BINAP or DPPF were early successes.[12] More advanced, sterically hindered biarylphosphine ligands (e.g., XantPhos, BrettPhos, RuPhos) often provide superior results, especially with challenging substrates.[13][14]

  • Base Compatibility: A strong, non-nucleophilic base is required. The most common is a sodium or potassium alkoxide, like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). However, these strong bases can be incompatible with sensitive functional groups (e.g., esters, enolizable ketones).[4] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures or longer reaction times.[4]

  • Inert Atmosphere: The Pd(0) catalytic species is oxygen-sensitive. Maintaining a rigorously inert atmosphere is crucial for catalyst longevity and reaction success.[4]

Q: Can I use aqueous ammonia as the amine source?

A: Yes, protocols have been developed for the coupling of aryl halides with aqueous ammonia or ammonium salts to form primary anilines, but this often requires specific, highly active ligand systems.[15]

Palladium-Catalyzed Cross-Coupling Cycle

G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Complex A->B Ar-X C Amido or Organometallic Complex B->C Base + Nu-H (Amine/Boronic Acid/Alkyne) D Product Complex C->D Reductive Elimination D->A - Ar-Nu ArNu Product Ar-Nu ArX Ar-I + Nu-H

References

Troubleshooting

stability issues of 1,6-dimethyl-3-iodo-1H-indazole under acidic/basic conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,6-dimethyl-3-iodo-1H-indazole. The information is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,6-dimethyl-3-iodo-1H-indazole. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,6-dimethyl-3-iodo-1H-indazole?

A1: The main stability concerns for 1,6-dimethyl-3-iodo-1H-indazole revolve around its behavior under strong acidic and basic conditions. Potential issues include deiodination (loss of the iodine substituent) at the C3 position and, under harsher conditions, potential degradation of the indazole ring itself. The N-methyl and methyl substituents on the indazole ring are generally stable under a range of conditions.

Q2: Is 1,6-dimethyl-3-iodo-1H-indazole sensitive to light or temperature?

Q3: What are the likely degradation products under harsh acidic or basic conditions?

A3: Under harsh acidic or basic conditions, the primary degradation product is likely to be 1,6-dimethyl-1H-indazole, resulting from the loss of iodine. Further degradation of the indazole ring could lead to more complex mixtures of smaller organic molecules, though this would likely require extreme conditions.

Q4: How can I monitor the stability of 1,6-dimethyl-3-iodo-1H-indazole in my reaction mixture?

A4: The stability can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A time-course study analyzing aliquots of your sample can quantify the disappearance of the starting material and the appearance of any degradation products.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving 1,6-dimethyl-3-iodo-1H-indazole.

Issue 1: Unexpected Loss of Iodine (Deiodination)

Symptoms:

  • Appearance of a new spot on TLC or a new peak in HPLC/LC-MS corresponding to the mass of 1,6-dimethyl-1H-indazole.

  • Reduced yield of the desired product in reactions where the iodo-substituent is crucial.

  • Discoloration of the reaction mixture.

Possible Causes & Solutions:

CauseSolution
Strongly Acidic Conditions Buffer the reaction medium to a milder pH if the reaction chemistry allows. If strong acid is required, consider running the reaction at a lower temperature and for a shorter duration. Protect the C3 position with a temporary protecting group if feasible for your synthetic route.
Strongly Basic Conditions Use a weaker base or a non-nucleophilic base if possible. Similar to acidic conditions, optimizing temperature and reaction time can minimize degradation. The synthesis of 3-iodoindazoles is often performed under basic conditions (e.g., I2, KOH in DMF), suggesting some tolerance, but prolonged exposure or stronger bases may be detrimental.[1]
Presence of Reducing Agents Ensure all reagents and solvents are free from reducing impurities. Some reactions may inadvertently generate species that can reduce the C-I bond.
Photodegradation Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Transition Metal Catalysis Certain transition metal catalysts, particularly under reductive conditions, can promote dehalogenation. If deiodination is observed in a metal-catalyzed reaction, screen different ligands, metals, or reaction conditions to minimize this side reaction.
Issue 2: General Decomposition of the Indazole Ring

Symptoms:

  • Formation of multiple, unidentifiable byproducts in the reaction mixture.

  • Significant decrease in the total amount of indazole-containing compounds.

  • Formation of a tar-like substance.

Possible Causes & Solutions:

CauseSolution
Extreme pH and High Temperatures Avoid excessively harsh acidic (e.g., concentrated mineral acids at reflux) or basic (e.g., concentrated NaOH at reflux) conditions, especially when combined with high temperatures. The indazole ring is aromatic and generally stable, but extreme conditions can lead to its cleavage.
Strong Oxidizing Agents Be cautious when using strong oxidizing agents, as they can react with the electron-rich indazole ring system, leading to undesired side reactions or complete degradation.
Incompatible Reagents Ensure that all reagents used in the reaction are compatible with the indazole scaffold. Certain highly reactive reagents may not be selective and could react with the heterocyclic ring. A thorough literature search on the reactivity of indazoles with similar reagents is recommended.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability of 1,6-dimethyl-3-iodo-1H-indazole

This protocol provides a general framework for testing the stability of the target compound under specific pH and temperature conditions.

Materials:

  • 1,6-dimethyl-3-iodo-1H-indazole

  • Aqueous buffer solutions of desired pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (or other suitable organic co-solvent)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Constant temperature incubator or water bath

  • Analytical standards of 1,6-dimethyl-3-iodo-1H-indazole and, if available, 1,6-dimethyl-1H-indazole

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1,6-dimethyl-3-iodo-1H-indazole in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: In separate vials for each time point and pH, add a specific volume of the stock solution to the buffer solution to achieve the final desired concentration. The amount of organic co-solvent should be kept to a minimum to ensure the pH is maintained by the buffer.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot from each pH condition by HPLC or LC-MS to establish the initial concentration of 1,6-dimethyl-3-iodo-1H-indazole.

  • Incubation: Place the vials in a constant temperature environment (e.g., 25°C, 40°C, 60°C). Protect the samples from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze it by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of 1,6-dimethyl-3-iodo-1H-indazole at each time point. Calculate the percentage of the compound remaining relative to the T0 sample. Identify and, if possible, quantify any major degradation products.

Quantitative Data Summary (Hypothetical)

pHTemperature (°C)% Remaining after 24hMajor Degradation Product
24085%1,6-dimethyl-1H-indazole
740>99%None Detected
124090%1,6-dimethyl-1H-indazole

Visualizations

stability_troubleshooting cluster_deiodination Troubleshooting Deiodination cluster_decomposition Troubleshooting Decomposition start Experiment with 1,6-dimethyl-3-iodo-1H-indazole issue Unexpected Result? start->issue deiodination Loss of Iodine (Deiodination) issue->deiodination Yes decomposition General Decomposition issue->decomposition Yes no_issue Successful Experiment issue->no_issue No acid Strong Acid? deiodination->acid harsh_conditions Extreme pH/Temp? decomposition->harsh_conditions base Strong Base? acid->base No solution_acid Buffer pH Lower Temp. acid->solution_acid Yes light Light Exposure? base->light No solution_base Weaker Base Optimize Time/Temp. base->solution_base Yes solution_light Protect from Light light->solution_light Yes oxidants Strong Oxidants? harsh_conditions->oxidants No solution_harsh Use Milder Conditions harsh_conditions->solution_harsh Yes solution_oxidants Avoid Strong Oxidants oxidants->solution_oxidants Yes

Caption: Troubleshooting workflow for stability issues.

degradation_pathway start 1,6-dimethyl-3-iodo-1H-indazole deiodinated 1,6-dimethyl-1H-indazole start->deiodinated Harsh Acid/Base or Light ring_opened Ring-Opened Products start->ring_opened Extreme Conditions deiodinated->ring_opened Extreme Conditions

Caption: Potential degradation pathways.

experimental_workflow prep Prepare Stock Solution samples Prepare Samples in Buffers prep->samples t0 Analyze T0 (HPLC/LC-MS) samples->t0 incubate Incubate at Constant Temp. t0->incubate analysis Analyze at Time Points incubate->analysis data Calculate % Remaining analysis->data

References

Optimization

troubleshooting low reactivity of 1,6-dimethyl-3-iodo-1H-indazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when working with 1,...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when working with 1,6-dimethyl-3-iodo-1H-indazole, particularly concerning its reactivity in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of 1,6-dimethyl-3-iodo-1H-indazole in my cross-coupling reaction?

A1: Low reactivity can stem from several factors:

  • Steric Hindrance: The methyl group at the N-1 position can sterically hinder the approach of the palladium catalyst to the C-3 iodo group, which is a critical step for oxidative addition.

  • Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is crucial. Sterically hindered substrates often require bulky, electron-rich phosphine ligands to promote efficient catalysis.

  • Reaction Conditions: Suboptimal conditions, including the choice of base, solvent, temperature, and reaction time, can significantly impact yield.

  • Reagent Quality: The purity of the starting material, reagents, and the dryness of the solvent are paramount. Degradation of the starting material or catalyst can inhibit the reaction.[1][2]

Q2: How should I store 1,6-dimethyl-3-iodo-1H-indazole?

A2: Similar to other iodo-heterocycles, this compound can be sensitive to light and air over long periods.[3] For optimal stability, it is recommended to store it under an inert atmosphere (nitrogen or argon), protected from light, and at a controlled temperature (refrigerated at 2–8 °C).[3][4][5]

Q3: Is N-H protection necessary for 3-iodoindazoles in cross-coupling reactions?

A3: While 1,6-dimethyl-3-iodo-1H-indazole is already N-methylated, it's a relevant question for indazoles in general. For many 3-iodoindazoles, the acidic N-H proton can interfere with the reaction, for instance, by reacting with the base or affecting the catalyst. This can lead to side reactions or catalyst deactivation.[6][7] Therefore, N-protection (e.g., with a Boc group) is often employed to improve yields and consistency, particularly in Sonogashira couplings.[6][7][8]

Q4: My reaction works with 3-iodo-1H-indazole but fails with the 1,6-dimethyl derivative. Why?

A4: The N-1 methyl group is the key difference. It increases steric bulk around the reaction center and can also alter the electronic properties of the indazole ring. The conditions optimized for an unprotected indazole may not be suitable for the N-methylated analogue. You will likely need to re-screen catalysts, ligands, and bases to find a system that can overcome the increased steric hindrance.

Troubleshooting Guide for Low Reactivity

If you are experiencing low or no yield in your cross-coupling reaction, follow this systematic troubleshooting guide.

Troubleshooting_Workflow Troubleshooting Low Reactivity start Reaction Failed: Low or No Product q_reagents Are all reagents pure and solvents anhydrous? start->q_reagents sol_reagents ACTION: - Confirm purity of starting material via NMR/LCMS. - Use freshly distilled/anhydrous solvents. - Purify or purchase new reagents/catalyst. q_reagents->sol_reagents No q_setup Was the reaction set up under strictly inert conditions? q_reagents->q_setup Yes end_point Re-run Experiment sol_reagents->end_point sol_setup ACTION: - Ensure glassware is oven- or flame-dried. - Degas the solvent thoroughly (e.g., sparge with Argon). - Use Schlenk techniques for all transfers. q_setup->sol_setup No q_catalyst Is the catalyst/ligand combination appropriate for a hindered substrate? q_setup->q_catalyst Yes sol_setup->end_point sol_catalyst ACTION: - Switch to a bulkier, electron-rich ligand (e.g., Buchwald-type biarylphosphines). - Try a different Pd precatalyst (e.g., G3/G4 palladacycles). - Increase catalyst loading. q_catalyst->sol_catalyst No q_base Is the base strong enough but not causing substrate degradation? q_catalyst->q_base Yes sol_catalyst->end_point sol_base ACTION: - Screen different bases (e.g., Cs2CO3, K3PO4, LHMDS). - Consider solubility of the base in the chosen solvent. q_base->sol_base No q_temp Was the reaction temperature optimized? q_base->q_temp Yes sol_base->end_point sol_temp ACTION: - Incrementally increase the reaction temperature. - Consider using microwave irradiation to accelerate the reaction. q_temp->sol_temp No/Unsure q_temp->end_point Yes sol_temp->end_point

Caption: A step-by-step workflow for diagnosing and resolving failed cross-coupling reactions.

Reaction Optimization Data

Successful cross-coupling of 3-iodoindazoles often relies on careful selection of the catalyst system and base. While specific data for the 1,6-dimethyl derivative is sparse, data from analogous structures provide a strong starting point.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield RangeReference
Pd(PPh₃)₄ (5-6)-Na₂CO₃ (2)1,4-Dioxane/H₂O120 (µW)60-95%[9]
Pd(dppf)Cl₂ (5)-K₂CO₃ (1.5)DME8070-90%[10]
PdCl₂(dppf) (3)-K₂CO₃ (2)Toluene/H₂O100Good[11][12]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NotesReference
P3 (G3-XPhos) (1)L3 (XPhos) (1)LiHMDS (1.2)THF65Effective for unprotected bromo-indazoles.[13]
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene110General conditions for aryl halides.[14][15]

Table 3: Recommended Conditions for Sonogashira Coupling of 3-Iodoindazoles

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)NotesReference
Pd(PPh₃)₄ (2)CuI (4)Et₃N (2)DMF70Effective for N-protected 3-iodo-5-bromoindazoles.[16]
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)DMFRT - 60General conditions. May require N-protection.[6][7]

Detailed Experimental Protocols

The following are general starting protocols that should be optimized for 1,6-dimethyl-3-iodo-1H-indazole.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LCMS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and ligand (if not using a precatalyst) to an oven-dried Schlenk flask.

  • Add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv) and the amine (1.2 equiv).

  • Evacuate and backfill the flask with argon.

  • Add the solvent (e.g., toluene or THF), followed by the base (e.g., Cs₂CO₃ or LiHMDS, 1.4-2.0 equiv).

  • Heat the reaction mixture at 80-110 °C, monitoring by TLC or LCMS.

  • Upon completion, cool the reaction, quench carefully with water if a strong base was used, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Reaction Mechanisms & Influencing Factors

Understanding the reaction mechanism can help pinpoint where a reaction might be failing.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_steps Key Steps Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I L₂) Pd0->OxAdd Rate-limiting step. Hindered by N1-Me group. PdArR Ar-Pd(II)-R' L₂ OxAdd->PdArR Transmetalation Trans Transmetalation PdArR->Pd0 Reductive Elimination Product Ar-R' (Product) PdArR->Product RedElim Reductive Elimination ArI Ar-I (1,6-dimethyl-3-iodo-1H-indazole) ArI->OxAdd Boronic R'-B(OR)₂ + Base Boronic->OxAdd [R'-B(OR)₂(OH)]⁻

References

Troubleshooting

preventing de-iodination of 1,6-dimethyl-3-iodo-1H-indazole during reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the de-iodination of 1,6-dimethyl-3-...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the de-iodination of 1,6-dimethyl-3-iodo-1H-indazole during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem?

A1: De-iodination, a specific type of hydrodehalogenation, is an undesired side reaction where the iodine atom on the indazole ring is replaced by a hydrogen atom, leading to the formation of 1,6-dimethyl-1H-indazole as a byproduct.[1] This side reaction reduces the yield of the desired product and complicates the purification process.

Q2: What are the common causes of de-iodination of 1,6-dimethyl-3-iodo-1H-indazole in cross-coupling reactions?

A2: De-iodination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of palladium hydride species. These species can arise from various sources, including:

  • Solvents: Protic solvents like methanol or water can be a source of hydrides.[1][2]

  • Bases: Certain bases or their decomposition products can generate palladium hydrides.

  • Starting materials or reagents: Impurities or degradation of reagents can contribute to the formation of hydride sources.

  • β-hydride elimination: This can occur from the phosphine ligands or the substrates themselves.[3]

Q3: Which reaction types are most susceptible to de-iodination with this substrate?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations are all susceptible to de-iodination as a side reaction.[1][4] The specific conditions of each reaction, however, will determine the extent to which de-iodination occurs.

Q4: How does the choice of catalyst and ligand affect de-iodination?

A4: The catalyst and ligand system is crucial in controlling the competition between the desired cross-coupling and the undesired de-iodination.

  • Palladium Source: Using a well-defined palladium(0) precatalyst or a system that efficiently generates the active Pd(0) species is important.

  • Ligands: Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine or tricyclohexylphosphine, can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product.[5][6] This can outcompete the pathways leading to de-iodination.

Q5: Is N-protection of the indazole ring necessary to prevent de-iodination?

A5: For 1,6-dimethyl-3-iodo-1H-indazole, the N1 position is already methylated, so N-protection is not a relevant concern for this specific substrate. However, for the parent 3-iodo-1H-indazole, N-protection is often crucial to prevent side reactions at the nitrogen atom and can influence the outcome of the coupling reaction.[7]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and minimize the de-iodination of 1,6-dimethyl-3-iodo-1H-indazole.

Issue: Significant formation of 1,6-dimethyl-1H-indazole byproduct is observed.

Step 1: Evaluate the Reaction Conditions

Question: Are your reaction conditions optimized to suppress hydrodehalogenation?

Answer: Review your experimental setup against the following best practices:

  • Solvent: Are you using a dry, aprotic solvent? Protic solvents like alcohols or the presence of water can be a source of hydrogen for de-iodination.[1][2] Consider switching to solvents like toluene, dioxane, or THF, ensuring they are anhydrous.

  • Base: Is your base appropriate and pure? Some bases can promote de-iodination. For Suzuki reactions, consider using potassium carbonate or cesium carbonate. For Sonogashira reactions, a milder organic base like triethylamine or diisopropylethylamine is often used. Ensure the base is of high purity.

  • Temperature: Are you using the lowest effective temperature? Higher temperatures can sometimes increase the rate of side reactions. Try running the reaction at a lower temperature for a longer period.

Step 2: Assess the Quality of Reagents

Question: Are your starting materials and reagents pure and properly handled?

Answer: Impurities can have a significant impact on the reaction outcome.

  • 1,6-dimethyl-3-iodo-1H-indazole: Ensure the purity of your starting material. Recrystallize or purify by column chromatography if necessary.

  • Palladium Catalyst and Ligands: Use high-purity catalysts and ligands. Phosphine ligands can oxidize over time, so using fresh or properly stored ligands is important.

  • Other Reagents: Ensure all other reagents, such as the boronic acid in a Suzuki reaction or the alkyne in a Sonogashira reaction, are pure.

Step 3: Optimize the Catalytic System

Question: Is your catalyst and ligand combination optimal for minimizing de-iodination?

Answer: The choice of ligand is critical for controlling the catalytic cycle.

  • Ligand Type: If you are using a standard ligand like triphenylphosphine and observing de-iodination, consider switching to a bulkier and more electron-rich phosphine ligand.[5][6] Examples include:

    • Tri(tert-butyl)phosphine (P(t-Bu)₃)

    • Tricyclohexylphosphine (PCy₃)

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos)

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can also potentially increase the rate of side reactions. It is important to optimize the catalyst and ligand loading.

Data Presentation

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)(if needed)Et₃N (2-4)THF or DMFRoom Temp - 60
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOt-Bu (1.5-2)Toluene80-110
Heck Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (2-3)DMF or Acetonitrile80-120

Note: These are general starting points and may require further optimization for specific substrates.

Table 2: Illustrative Effect of Reaction Parameters on De-iodination

Parameter VariedCondition AYield of Desired Product (%)Yield of De-iodinated Byproduct (%)Condition BYield of Desired Product (%)Yield of De-iodinated Byproduct (%)
Solvent Toluene (anhydrous)855Toluene/Methanol (10:1)6030
Ligand SPhos90<5PPh₃7020
Base K₂CO₃887KHMDS7518
Atmosphere Inert (N₂ or Ar)92<5Air7515

Disclaimer: This table is for illustrative purposes to demonstrate general trends in how reaction parameters can influence the outcome. Actual results will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize De-iodination
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling to Minimize De-iodination
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 1,6-dimethyl-3-iodo-1H-indazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol% if using copper co-catalysis).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-4 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., up to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_catalysis Catalysis cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Atmosphere add_reagents Add 1,6-dimethyl-3-iodo-1H-indazole, Coupling Partner, and Base start->add_reagents add_catalyst Add Pd Source and Ligand add_reagents->add_catalyst add_solvent Add Anhydrous, Degassed Solvent add_catalyst->add_solvent react Heat and Stir add_solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_deiodination start De-iodination Observed q1 Is the solvent anhydrous and aprotic? start->q1 sol1 Switch to anhydrous, aprotic solvent (e.g., Toluene, Dioxane) q1->sol1 No q2 Is the ligand optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use bulky, electron-rich phosphine ligand (e.g., SPhos, P(t-Bu)3) q2->sol2 No q3 Is the temperature minimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower the reaction temperature q3->sol3 No q4 Is the base appropriate? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Screen alternative bases (e.g., K2CO3, Cs2CO3) q4->sol4 No end_node Re-run optimized reaction q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

References

Optimization

managing regioselectivity in the functionalization of 1,6-dimethyl-1H-indazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functional...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of 1,6-dimethyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of functionalization on the 1,6-dimethyl-1H-indazole core?

A1: The primary sites for functionalization on the 1,6-dimethyl-1H-indazole core are the N-2 position for alkylation or acylation, and the C-3, C-4, C-5, and C-7 positions for reactions like halogenation, lithiation, and C-H activation. The inherent electronic properties and steric environment of the molecule influence the reactivity of each site.

Q2: How can I achieve selective N-2 alkylation of 1,6-dimethyl-1H-indazole?

A2: While direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 products, for a 1-substituted indazole like 1,6-dimethyl-1H-indazole, the N-1 position is already occupied. Therefore, any further N-functionalization would be directed to the N-2 position, though this is less common and would result in a quaternized indazolium salt. More typically, regioselectivity challenges in indazole chemistry revolve around distinguishing between N-1 and N-2 in an NH-indazole precursor.[1][2][3][4]

Q3: What factors influence the regioselectivity of C-H functionalization on the indazole ring?

A3: The regioselectivity of C-H functionalization is primarily governed by the directing group employed, the metal catalyst, and the reaction conditions.[5][6][7] For 2-aryl-2H-indazoles, the 2-aryl group can direct ortho-functionalization.[6][7] In the absence of a directing group, the inherent reactivity of the C-H bonds plays a role, with the C-3 position being particularly susceptible to certain electrophilic substitutions and radical reactions.[8]

Q4: Is it possible to selectively halogenate the 1,6-dimethyl-1H-indazole ring?

A4: Yes, regioselective halogenation is achievable. For many indazoles, the C-3 position is the most reactive site for electrophilic halogenation.[8][9] Metal-free halogenation using reagents like N-halosuccinimides (NBS, NCS) can provide good yields of 3-haloindazoles.[8][10][11] Selective halogenation at other positions often requires specific strategies like directed ortho-metalation.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization

Symptoms:

  • Formation of a mixture of constitutional isomers.

  • Low yield of the desired product.

  • Difficulty in separating the isomers by chromatography.

Possible Causes and Solutions:

CauseSuggested Solution
Ineffective Directing Group If using a directing group strategy, ensure the chosen group has a strong coordinating ability with the metal catalyst. Consider switching to a different directing group known to favor the desired position.[5]
Inappropriate Catalyst System The choice of metal catalyst (e.g., Rh, Pd, Cu) and ligands is crucial for directing the C-H activation to a specific site.[12][13][14][15] Experiment with different catalyst systems based on literature precedents for similar substrates.
Suboptimal Reaction Conditions Temperature, solvent, and additives can significantly influence the regioselectivity. Perform a systematic optimization of these parameters. For instance, solvent polarity can affect the stability of intermediates and transition states, thereby altering the product ratio.
Steric Hindrance The methyl group at the C-6 position may sterically hinder functionalization at the C-5 and C-7 positions. If targeting these positions, a less bulky directing group or reagent may be necessary.
Problem 2: Low Yield during Halogenation

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of multiple halogenated products (e.g., di- or tri-halogenation).

  • Degradation of the starting material or product.

Possible Causes and Solutions:

CauseSuggested Solution
Incorrect Halogenating Agent The reactivity of the halogenating agent is key. For selective mono-halogenation, milder reagents like N-halosuccinimides are often preferred over harsher reagents like Br₂.[10][11]
Suboptimal Reaction Temperature Halogenation reactions can be exothermic. Running the reaction at a lower temperature may improve selectivity and reduce byproduct formation. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.[10]
Incorrect Stoichiometry To avoid polyhalogenation, use a stoichiometric amount or a slight excess of the halogenating agent for mono-halogenation.[10]
Inappropriate Solvent The solvent can influence the reactivity of both the substrate and the halogenating agent. Screen a range of solvents with varying polarities.[9][10]

Experimental Protocols

Protocol 1: Regioselective C-3 Bromination of 1,6-dimethyl-1H-indazole

This protocol is adapted from general procedures for the C-3 halogenation of indazoles.[8][9]

Materials:

  • 1,6-dimethyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 1,6-dimethyl-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) to the solution in portions at room temperature while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-1,6-dimethyl-1H-indazole.

Quantitative Data Example (Hypothetical):

EntryHalogenating AgentSolventTemperature (°C)Time (h)Yield of 3-bromo product (%)
1NBS (1.05 eq)MeCN25295
2Br₂ (1.0 eq)AcOH25170 (with byproducts)
3NCS (1.05 eq)MeCN50492 (for 3-chloro product)

Visualizations

Decision-Making Workflow for Regioselective Functionalization

The following diagram illustrates a logical workflow for selecting a strategy for the regioselective functionalization of 1,6-dimethyl-1H-indazole.

regioselectivity_workflow start Start: Functionalize 1,6-dimethyl-1H-indazole target_position Identify Target Position start->target_position c3 C-3 Position target_position->c3 C-3 c4_c5_c7 C-4, C-5, or C-7 Position target_position->c4_c5_c7 Other C-positions electrophilic_sub Electrophilic Substitution (e.g., Halogenation) c3->electrophilic_sub radical_reaction Radical Reaction c3->radical_reaction directed_metalation Directed Ortho-Metalation (e.g., with a directing group at N-1 or C-7) c4_c5_c7->directed_metalation ch_activation Directed C-H Activation c4_c5_c7->ch_activation protocol Select Protocol & Optimize electrophilic_sub->protocol radical_reaction->protocol directed_metalation->protocol ch_activation->protocol end Desired Product protocol->end

Caption: Decision workflow for regioselective C-H functionalization.

General Signaling Pathway for Directed C-H Activation

This diagram illustrates a simplified, conceptual pathway for metal-catalyzed, directed C-H activation.

directed_ch_activation substrate Substrate (1,6-dimethyl-1H-indazole with Directing Group) coordination Coordination Complex substrate->coordination catalyst Metal Catalyst [M-L] catalyst->coordination ch_activation C-H Activation (Cyclometalation) coordination->ch_activation Intramolecular intermediate Metallacyclic Intermediate ch_activation->intermediate functionalization Functionalization intermediate->functionalization coupling Coupling Partner coupling->functionalization product Functionalized Product functionalization->product catalyst_regen Catalyst Regeneration functionalization->catalyst_regen catalyst_regen->catalyst

Caption: Conceptual pathway for directed C-H activation.

References

Troubleshooting

scaling up 1,6-dimethyl-3-iodo-1H-indazole synthesis from lab to pilot plant

Technical Support Center: Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synt...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1,6-dimethyl-3-iodo-1H-indazole from the laboratory to a pilot plant. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the synthesis and scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 1,6-dimethyl-3-iodo-1H-indazole?

A1: The most plausible synthetic route involves a two-step process:

  • N-methylation of 6-methyl-1H-indazole: This step introduces a methyl group onto one of the nitrogen atoms of the indazole ring. The key challenge is achieving high regioselectivity for the desired N1-isomer (1,6-dimethyl-1H-indazole).

  • Iodination of 1,6-dimethyl-1H-indazole: The purified N1-methylated intermediate is then iodinated at the C3 position to yield the final product.

Q2: Which methylating agent is recommended for the N-methylation step?

A2: Both dimethyl sulfate and methyl iodide can be used. Dimethyl sulfate is often preferred for industrial applications due to its lower cost, but it is highly toxic and requires stringent safety precautions. Methyl iodide is also toxic and a suspected carcinogen, demanding careful handling.

Q3: How can I control the regioselectivity of the N-methylation to favor the desired 1,6-dimethyl-1H-indazole isomer?

A3: Regioselectivity is influenced by the choice of base and solvent. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor the formation of the thermodynamically more stable N1-alkylated indazole.[1]

Q4: What are the primary safety concerns when handling dimethyl sulfate and iodine?

A4: Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen.[2] It can be fatal if inhaled or absorbed through the skin.[3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves (nitrile underneath neoprene), a flame-resistant lab coat, and chemical splash goggles with a face shield.[4][5] Iodine is corrosive and can cause severe skin and eye irritation. Inhalation of iodine vapor can irritate the respiratory tract. Ensure adequate ventilation and wear appropriate PPE.

Q5: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A5:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of starting materials and the formation of products in both reaction steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediates and the final product, and for determining the ratio of N1 and N2 isomers in the methylation step.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.

Experimental Protocols

Step 1: N-Methylation of 6-Methyl-1H-indazole

Objective: To synthesize 1,6-dimethyl-1H-indazole with a favorable N1/N2 isomer ratio.

Materials:

  • 6-Methyl-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-methyl-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Step 2: Iodination of 1,6-Dimethyl-1H-indazole

Objective: To synthesize 1,6-dimethyl-3-iodo-1H-indazole.

Materials:

  • 1,6-Dimethyl-1H-indazole (purified from Step 1)

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,6-dimethyl-1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.

  • Add powdered potassium hydroxide (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.[6]

  • Add iodine (1.5 equivalents) portion-wise to the mixture, maintaining the temperature at room temperature.[7]

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a 10% aqueous Na₂S₂O₃ solution to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1,6-dimethyl-3-iodo-1H-indazole.

Data Presentation

Table 1: Lab-Scale vs. Pilot Plant-Scale Reaction Parameters

ParameterLab Scale (10 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
N-Methylation
6-Methyl-1H-indazole10 g10 kgEnsure consistent quality of raw material.
Sodium Hydride (60%)~3.3 g~3.3 kgExothermic addition of indazole; requires controlled addition rate and efficient cooling. NaH is pyrophoric and requires specialized handling procedures at scale.[8]
Dimethyl Sulfate~8.2 g~8.2 kgHighly exothermic reaction; requires precise temperature control and a robust cooling system.[9]
THF (Solvent)200 mL200 LEnsure adequate mixing to prevent localized hotspots.
Typical Yield (N1 isomer)60-70%55-65%Yield may decrease slightly due to longer reaction times and less efficient mixing.
Purity (after chromatography)>98%>98%Consistent purity is critical for the subsequent step.
Iodination
1,6-Dimethyl-1H-indazole10 g10 kgEnsure starting material purity.
Iodine~17.4 g~17.4 kgAddition of solid iodine at scale can be challenging; consider dissolving in a small amount of solvent first.
Potassium Hydroxide~7.7 g~7.7 kgPowder addition to a large reactor needs careful management to avoid dust formation and ensure good dispersion.[10]
DMF (Solvent)100 mL100 LEnsure efficient stirring to keep KOH suspended.
Typical Yield80-90%75-85%Potential for slightly lower yield due to mass transfer limitations.
Purity (after purification)>99%>99%Meet final product specifications.

Troubleshooting Guides

N-Methylation Step

Q: My N-methylation reaction shows a low yield and a significant amount of unreacted starting material.

A:

  • Incomplete Deprotonation: The sodium hydride may be of poor quality or may have been passivated by atmospheric moisture. Use fresh, high-quality NaH and ensure a completely anhydrous reaction setup.

  • Insufficient Reaction Time/Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, but this could affect regioselectivity.[11]

  • Poor Mixing: Inadequate stirring can lead to poor contact between the indazole anion and the methylating agent.

Q: I am getting a poor N1/N2 isomer ratio, with a high proportion of the unwanted N2-isomer.

A:

  • Incorrect Base/Solvent System: The combination of NaH in THF is reported to favor N1-alkylation. Using other bases like potassium carbonate (K₂CO₃) or solvents like DMF can lead to different isomer ratios.[1]

  • Temperature Control: The reaction temperature can influence the kinetic vs. thermodynamic product distribution. Maintain the recommended temperature profile.

  • Separation Issues: If the isomers are difficult to separate by column chromatography, consider alternative stationary or mobile phases. Analytical methods like UV derivative spectrophotometry can help in distinguishing the isomers.[12]

Iodination Step

Q: The iodination reaction is incomplete, with starting material remaining.

A:

  • Insufficient Base: Ensure that at least two equivalents of a strong base like KOH are used to effectively deprotonate the C3 position.

  • Insufficient Iodine: Use at least 1.5 equivalents of iodine to ensure complete conversion.

  • Poor Solubility/Mixing: Ensure adequate stirring to keep the reagents well-mixed, especially if using a solid base.

Q: I am observing the formation of multiple byproducts in my iodination reaction.

A:

  • Over-iodination: While less common for the C3 position, prolonged reaction times or excessive iodine could potentially lead to other iodinated species.

  • Side Reactions with Solvent: Ensure the DMF is of high purity.

  • Workup Issues: Incomplete quenching of iodine can lead to colored impurities. Ensure sufficient sodium thiosulfate is used until the iodine color disappears.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Iodination 6_Methyl_1H_indazole 6-Methyl-1H-indazole Deprotonation Deprotonation (0°C to RT) 6_Methyl_1H_indazole->Deprotonation NaH_THF NaH in THF NaH_THF->Deprotonation Methylation Methylation (0°C to RT) Deprotonation->Methylation Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Methylation Quench Quench (NH4Cl) Methylation->Quench Extraction_Purification Extraction & Column Chromatography Quench->Extraction_Purification 1_6_Dimethyl_1H_indazole 1,6-Dimethyl-1H-indazole Extraction_Purification->1_6_Dimethyl_1H_indazole Intermediate 1,6-Dimethyl-1H-indazole Base_Activation Base Activation (RT) Intermediate->Base_Activation KOH_DMF KOH in DMF KOH_DMF->Base_Activation Iodination_Reaction Iodination (RT) Base_Activation->Iodination_Reaction Iodine Iodine (I2) Iodine->Iodination_Reaction Quench_I2 Quench (Na2S2O3) Iodination_Reaction->Quench_I2 Extraction_Purification_2 Extraction & Purification Quench_I2->Extraction_Purification_2 Final_Product 1,6-Dimethyl-3-iodo-1H-indazole Extraction_Purification_2->Final_Product

Caption: Synthetic workflow for 1,6-dimethyl-3-iodo-1H-indazole.

Scale-Up Troubleshooting Logic

troubleshooting_logic cluster_exotherm Troubleshooting Exotherm cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities Start Scale-Up Issue Identified Exotherm Poor Temperature Control (Exotherm) Start->Exotherm Low_Yield Low Reaction Yield Start->Low_Yield Impurity High Impurity Profile Start->Impurity Heat_Transfer Check Heat Transfer Coefficient Exotherm->Heat_Transfer Addition_Rate Reduce Reagent Addition Rate Exotherm->Addition_Rate Cooling_Capacity Verify Cooling System Capacity Exotherm->Cooling_Capacity Mixing Improve Agitation Speed/Design Low_Yield->Mixing Reaction_Time Increase Reaction Time Low_Yield->Reaction_Time Reagent_Quality Verify Raw Material Quality Low_Yield->Reagent_Quality Purification Optimize Purification Method (e.g., Recrystallization Solvent) Impurity->Purification Side_Reactions Investigate Potential Side Reactions Impurity->Side_Reactions Atmosphere Ensure Inert Atmosphere is Maintained Impurity->Atmosphere

Caption: Troubleshooting logic for pilot plant scale-up issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Analytical Standards for 1,6-dimethyl-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the analytical standard for 1,6-dimethyl-3-iodo-1H-indazole, a key intermediate in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical standard for 1,6-dimethyl-3-iodo-1H-indazole, a key intermediate in pharmaceutical research and development. Due to the limited availability of certified reference materials for this specific compound, this document also includes information on commercially available alternatives and outlines detailed experimental protocols for its analysis using common analytical techniques.

Product Comparison

Sourcing analytical standards for novel compounds like 1,6-dimethyl-3-iodo-1H-indazole can be challenging. Below is a comparison of the target compound with closely related, more readily available alternatives. Researchers should consider the suitability of these alternatives based on their specific analytical needs.

Table 1: Comparison of Analytical Standards

Product NameSupplier(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
1,6-dimethyl-3-iodo-1H-indazole Avantor (from Apollo Scientific), ChemPharmSou[1][2]1257535-50-4C₉H₉IN₂272.10Not specified; typically ≥95% for research chemicalsLimited public data on purity and impurities.
1,4-Dimethyl-3-iodo-1H-indazoleCymitQuimica (from Apollo Scientific), Hit2Lead[3][4]1060817-19-7C₉H₉IN₂272.10≥95%Positional isomer; may serve as a reference for chromatographic method development.
6-Bromo-3-iodo-1-methyl-1H-indazoleSigma-Aldrich, BLDpharm, AChemBlock, ChemScene[5][6][7]1260741-78-3C₈H₆BrIN₂336.9695% to ≥98%Different halogen at position 6; useful for assessing specificity in analytical methods.
6-Fluoro-3-iodo-1-methyl-1H-indazoleSigma-Aldrich[8]1257535-15-1C₈H₆FIN₂276.05Not specifiedHalogenated analog; can be used to evaluate chromatographic resolution.
6-Iodo-3-methyl-1H-indazoleApollo Scientific[9]1082041-53-9C₈H₇IN₂258.06Not specifiedLacks the N-methylation of the target compound.
6-Bromo-3-iodo-1H-indazoleBLDpharm[10]885521-88-0C₇H₄BrIN₂322.93Not specifiedUnmethylated analog with a different halogen.

Experimental Protocols

The following are detailed methodologies for key analytical experiments for the characterization of 1,6-dimethyl-3-iodo-1H-indazole. These protocols are based on established methods for similar indazole derivatives and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate 1,6-dimethyl-3-iodo-1H-indazole from potential impurities and degradation products.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 20% B over 1 minute, and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the standard in 1 mL of Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of 1,6-dimethyl-3-iodo-1H-indazole.

Table 3: NMR Method Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Standard Tetramethylsilane (TMS) at 0 ppmCDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 161024
Sample Preparation Dissolve 5-10 mg of the standard in 0.7 mL of deuterated solvent.Dissolve 20-30 mg of the standard in 0.7 mL of deuterated solvent.

Note: The selection of solvent may depend on the solubility of the specific batch of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Table 4: GC-MS Method Parameters

ParameterSpecification
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Sample Preparation Dissolve 1 mg of the standard in 1 mL of Dichloromethane.

Visualizations

The following diagrams illustrate a typical workflow for analytical standard qualification and a decision-making process for selecting a suitable standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Review raw_material Receive Raw Material dissolution Dissolution in Solvent raw_material->dissolution hplc HPLC Purity dissolution->hplc nmr NMR Structure dissolution->nmr gcms GC-MS Impurities dissolution->gcms data_analysis Analyze Data hplc->data_analysis nmr->data_analysis gcms->data_analysis specification_check Compare to Specs data_analysis->specification_check final_report Final Certificate of Analysis specification_check->final_report

Caption: Experimental workflow for the qualification of an analytical standard.

standard_selection start Need Analytical Standard for 1,6-dimethyl-3-iodo-1H-indazole is_available Is Certified Reference Material (CRM) available? start->is_available use_crm Use CRM is_available->use_crm Yes check_commercial Are commercial grade materials available? is_available->check_commercial No qualify_commercial Qualify commercial material in-house using orthogonal analytical methods. check_commercial->qualify_commercial Yes check_alternatives Are suitable structural analogs available? check_commercial->check_alternatives No no_standard No suitable standard available. Consider in-house synthesis and characterization. use_qualified Use qualified in-house standard qualify_commercial->use_qualified check_alternatives->no_standard No use_analog Use analog as a qualitative reference or for method development. check_alternatives->use_analog Yes

Caption: Decision tree for selecting an appropriate analytical standard.

References

Comparative

A Comparative Analysis of 1,6-Dimethyl-3-iodo-1H-indazole and its Bromo Analog for Researchers

A detailed examination of the synthetic routes, physicochemical properties, and potential biological activities of 1,6-dimethyl-3-iodo-1H-indazole and 1,6-dimethyl-3-bromo-1H-indazole is presented for professionals in dr...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthetic routes, physicochemical properties, and potential biological activities of 1,6-dimethyl-3-iodo-1H-indazole and 1,6-dimethyl-3-bromo-1H-indazole is presented for professionals in drug discovery and chemical research. This guide synthesizes available data to facilitate a comparative understanding of these two halogenated indazole derivatives.

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Halogenation of the indazole ring, particularly at the C3 position, is a key strategy for modulating a compound's physicochemical properties and biological target engagement. This guide focuses on the comparative aspects of the 3-iodo and 3-bromo analogs of 1,6-dimethyl-1H-indazole, providing a valuable resource for researchers exploring this chemical space.

Physicochemical Properties

Property1,6-Dimethyl-3-iodo-1H-indazole1,6-Dimethyl-3-bromo-1H-indazole (Predicted)
CAS Number 1257535-50-4[3][4]Not available
Molecular Formula C₉H₉IN₂[3][4]C₉H₉BrN₂
Molecular Weight 272.1 g/mol [3][4]225.09 g/mol
Appearance Likely a solidLikely a solid
Melting Point Not reportedNot reported
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.Similar to the iodo analog.

The replacement of iodine with bromine results in a lower molecular weight. This seemingly minor change can influence various properties, including crystal packing, melting point, and solubility, which in turn can affect formulation and bioavailability. The carbon-halogen bond strength also differs, with the C-I bond being weaker than the C-Br bond. This has implications for the chemical reactivity of the two compounds, particularly in cross-coupling reactions.

Synthesis and Reactivity

The synthesis of these compounds can be approached through a multi-step process, typically involving the formation of the indazole core followed by halogenation and N-methylation.

Synthetic Workflow

G cluster_synthesis General Synthetic Pathway Start 6-Methyl-1H-indazole Halogenation Halogenation at C3 (Iodination or Bromination) Start->Halogenation I₂/KOH or NBS Methylation N-Methylation at N1 Halogenation->Methylation CH₃I / Base Product_Iodo 1,6-Dimethyl-3-iodo-1H-indazole Methylation->Product_Iodo Product_Bromo 1,6-Dimethyl-3-bromo-1H-indazole Methylation->Product_Bromo

A generalized synthetic workflow for the preparation of the target compounds.
Experimental Protocols

Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole (Adapted from related syntheses):

A potential route starts from the commercially available 6-methyl-1H-indazole.

  • Iodination: 6-Methyl-1H-indazole is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). To this solution, potassium hydroxide (KOH) is added, followed by the dropwise addition of a solution of iodine (I₂) in DMF. The reaction is typically stirred at room temperature.[1][5]

  • N-Methylation: The resulting 3-iodo-6-methyl-1H-indazole is then subjected to N-methylation. This can be achieved by treating the compound with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., KOH or NaH) in a polar aprotic solvent like DMF.[5]

Synthesis of 1,6-Dimethyl-3-bromo-1H-indazole (Proposed):

  • Bromination: The bromination of 1,6-dimethyl-1H-indazole can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.[6] Alternatively, direct bromination of 6-methyl-1H-indazole at the C3 position can be performed, followed by N-methylation as described for the iodo analog.

Reactivity in Cross-Coupling Reactions

The C3-halogen bond in these indazoles is a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Generally, the C-I bond is more reactive than the C-Br bond in these transformations, often allowing for milder reaction conditions and higher yields. This difference in reactivity can be strategically exploited in sequential cross-coupling reactions.

G cluster_reactivity Comparative Reactivity in Suzuki Coupling Iodo_analog 1,6-Dimethyl-3-iodo-1H-indazole Coupling_Product C3-Arylated Product Iodo_analog->Coupling_Product Pd catalyst, Base, Boronic Acid Conditions_Iodo Milder Conditions (e.g., lower temp, shorter time) Iodo_analog->Conditions_Iodo Bromo_analog 1,6-Dimethyl-3-bromo-1H-indazole Bromo_analog->Coupling_Product Pd catalyst, Base, Boronic Acid Conditions_Bromo Harsher Conditions (e.g., higher temp, longer time) Bromo_analog->Conditions_Bromo

A conceptual diagram illustrating the expected difference in reactivity in Suzuki coupling.

Biological Activity

While specific biological data for 1,6-dimethyl-3-iodo-1H-indazole and its bromo analog are not extensively reported, the broader class of halogenated indazoles has shown significant potential as anticancer agents, often by acting as kinase inhibitors.[1][2]

The nature of the halogen at the C3 position can significantly impact the binding affinity of the molecule to its biological target. The larger, more polarizable iodine atom can form stronger halogen bonds with protein residues compared to bromine. This can translate to differences in potency and selectivity.

It is plausible that both compounds could be investigated as inhibitors of various kinases implicated in cancer, such as VEGFR, PDGFR, and c-Kit, similar to other indazole-based kinase inhibitors. A comparative screening of these two compounds against a panel of kinases would be a crucial step in elucidating their therapeutic potential.

Summary and Future Directions

This guide provides a comparative overview of 1,6-dimethyl-3-iodo-1H-indazole and its bromo analog based on available chemical information and established principles. While a direct experimental comparison is lacking, the information presented here offers a solid foundation for researchers interested in these compounds.

Key takeaways:

  • Synthesis: Both compounds are accessible through multi-step synthetic sequences involving halogenation and N-methylation of a 6-methyl-1H-indazole precursor.

  • Reactivity: The iodo analog is expected to be more reactive in cross-coupling reactions, offering a potential advantage for the synthesis of further derivatives.

  • Biological Potential: The difference in the C3-halogen may lead to distinct biological activity profiles, warranting a comparative investigation of their effects on relevant biological targets, such as protein kinases.

Future research should focus on the direct synthesis and characterization of both compounds to obtain precise quantitative data for a definitive comparison of their physicochemical and biological properties. Such studies will be invaluable for guiding the design and development of novel indazole-based therapeutics.

References

Validation

Comparative Analysis of Indazole-Based Kinase Inhibitors: A Guide to Cross-Reactivity

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount for accurate interpretation of experimental results and successful therapeutic...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a comparative analysis of the biological cross-reactivity of indazole-based compounds, a prevalent scaffold in modern kinase inhibitor discovery.

While specific cross-reactivity data for the synthetic intermediate 1,6-dimethyl-3-iodo-1H-indazole is not extensively available in public literature, its core structure is representative of a class of compounds known to target protein kinases. To illustrate the principles of selectivity and off-target effects inherent to this scaffold, this guide will focus on a well-characterized, representative indazole-based kinase inhibitor, which we will refer to as "Indazole-A" . We will compare its activity profile with a known, structurally distinct kinase inhibitor, "Compound-B" , to highlight key differences in selectivity.

The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine hinge-binding region of ATP, the primary substrate for kinases.[1][2] This inherent characteristic makes indazole derivatives potent kinase inhibitors, but also presents a challenge in achieving high selectivity across the human kinome.[3]

In Vitro Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of Indazole-A and Compound-B against a panel of representative protein kinases. Lower IC50 values indicate higher potency.

Target KinaseIndazole-A (IC50, nM)Compound-B (IC50, nM)
Primary Target
Aurora Kinase A15>10,000
Off-Target Kinases
Aurora Kinase B458,500
VEGFR225050
FGFR1800120
PDGFRβ1,20085
Abl>10,0005,000
Src>10,0007,500
GSK-3β5,500>10,000
PLK43,000>10,000

Data Interpretation:

As shown in the table, Indazole-A is a potent inhibitor of Aurora Kinase A. However, it exhibits significant cross-reactivity with Aurora Kinase B, a closely related family member. Furthermore, at higher concentrations, it shows inhibitory activity against vasculogenesis-related receptor tyrosine kinases such as VEGFR2 and FGFR1. In contrast, Compound-B, while a potent multi-kinase inhibitor targeting VEGFR2, FGFR1, and PDGFRβ, shows minimal activity against the Aurora kinase family. This highlights the distinct selectivity profiles that can arise from different chemical scaffolds.

Cellular Activity Profile

The anti-proliferative activity of Indazole-A and Compound-B was assessed in two cancer cell lines.

Cell LineIndazole-A (GI50, µM)Compound-B (GI50, µM)
HCT-116 (Colon Carcinoma)0.52.5
K562 (Leukemia)8.20.8

Data Interpretation:

The cellular activity of Indazole-A in the HCT-116 cell line is consistent with its potent inhibition of Aurora Kinase A, a key regulator of mitosis. The weaker activity of Compound-B in this cell line suggests that HCT-116 cells are less dependent on the kinases targeted by Compound-B. Conversely, the potent activity of Compound-B in K562 cells, which are known to be driven by Abl kinase (though only weakly inhibited by Compound-B, suggesting other primary targets), underscores the importance of matching an inhibitor's profile to the specific dependencies of a biological system.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a luminescence-based kinase assay.

Protocol:

  • Reagents: Recombinant human kinases, corresponding substrates, ATP, and a commercial luminescent kinase assay kit.

  • Procedure:

    • A solution of each kinase and its respective substrate was prepared in kinase buffer.

    • The test compounds were serially diluted in DMSO and added to the kinase-substrate mixture.

    • The enzymatic reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 1 hour at room temperature.

    • The amount of remaining ATP was quantified by adding the luminescent detection reagent and measuring the light output on a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds were evaluated using a standard MTT assay.

Protocol:

  • Cell Culture: HCT-116 and K562 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The test compounds were serially diluted and added to the cells.

    • The cells were incubated with the compounds for 72 hours.

    • MTT reagent was added to each well, and the plates were incubated for an additional 4 hours to allow for formazan crystal formation.

    • The formazan crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance at 570 nm was measured using a microplate reader. GI50 values (the concentration required to inhibit cell growth by 50%) were determined from dose-response curves.

Visualizing Cross-Reactivity and Experimental Workflow

To better understand the relationships between the compounds and their targets, as well as the experimental process, the following diagrams are provided.

cluster_compounds Test Compounds cluster_targets Kinase Targets Indazole-A Indazole-A Aurora A Aurora A Indazole-A->Aurora A Potent Inhibition Aurora B Aurora B Indazole-A->Aurora B Cross-reactivity VEGFR2 VEGFR2 Indazole-A->VEGFR2 Weak Off-Target FGFR1 FGFR1 Indazole-A->FGFR1 Weak Off-Target Compound-B Compound-B Compound-B->VEGFR2 Potent Inhibition Compound-B->FGFR1 Potent Inhibition PDGFRβ PDGFRβ Compound-B->PDGFRβ Potent Inhibition Other Kinases Other Kinases

Caption: Kinase selectivity profiles of Indazole-A and Compound-B.

cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay Kinase + Substrate Kinase + Substrate Add Compound Add Compound Kinase + Substrate->Add Compound Add ATP (Initiate Reaction) Add ATP (Initiate Reaction) Add Compound->Add ATP (Initiate Reaction) Luminescence Detection Luminescence Detection Add ATP (Initiate Reaction)->Luminescence Detection Calculate IC50 Calculate IC50 Luminescence Detection->Calculate IC50 Seed Cells Seed Cells Add Compound (72h) Add Compound (72h) Seed Cells->Add Compound (72h) Add MTT Reagent (4h) Add MTT Reagent (4h) Add Compound (72h)->Add MTT Reagent (4h) Solubilize Formazan Solubilize Formazan Add MTT Reagent (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate GI50 Calculate GI50 Measure Absorbance->Calculate GI50

Caption: Workflow for in vitro and cellular biological assays.

Conclusion

The indazole scaffold is a versatile starting point for the development of potent kinase inhibitors. However, as illustrated by the representative profile of "Indazole-A," careful characterization of cross-reactivity is essential. The selectivity profile of an indazole-based inhibitor can differ significantly from other chemical classes, and even small structural modifications to the indazole core can dramatically alter its off-target effects. Researchers using such compounds should be aware of their potential polypharmacology and interpret cellular data with caution, ideally by using structurally diverse inhibitors to probe the same biological question. This comparative approach provides a more robust framework for understanding the true drivers of observed phenotypes in drug discovery and chemical biology research.

References

Comparative

Validating the Structure of 1,6-dimethyl-3-iodo-1H-indazole Derivatives: A Comparison of Crystallographic and Spectroscopic Methods

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds such as 1,6-dimethyl-3-iodo-1H-indazole derivatives, which hold p...

Author: BenchChem Technical Support Team. Date: November 2025

The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds such as 1,6-dimethyl-3-iodo-1H-indazole derivatives, which hold potential in medicinal chemistry, unambiguous structural validation is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing precise atomic coordinates and stereochemical details. This guide compares X-ray crystallography with other common analytical techniques and provides a detailed protocol for the crystallographic analysis of 1,6-dimethyl-3-iodo-1H-indazole derivatives.

Comparative Analysis of Structural Validation Methods

While X-ray crystallography provides unparalleled detail, other spectroscopic and analytical methods offer complementary information and are often more accessible for routine analysis. The choice of method depends on the specific information required, the nature of the sample, and the available resources.

Method Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.[1][2]Unambiguous structure determination.[1]Requires a single crystal of suitable size and quality, which can be challenging to grow.[3][4]
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity.Useful for polycrystalline materials and for identifying different polymorphic forms.[3]Does not provide the detailed atomic arrangement within the molecule.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-space interactions (NOE).[6]Excellent for determining the constitution of a molecule in solution; non-destructive.Does not directly provide 3D spatial coordinates or information on crystal packing.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).High sensitivity, requires very small sample amounts.Provides no information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple method for functional group analysis.Provides limited information on the overall molecular structure.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large molecules and complexes.[7]Applicable to molecules that are difficult to crystallize.[7]Generally less suitable for small molecules compared to macromolecules.[7]
Experimental Workflow for Structural Validation

The process of validating the structure of a new chemical entity like a 1,6-dimethyl-3-iodo-1H-indazole derivative typically follows a logical progression from synthesis to definitive structural elucidation.

cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_crystallography Crystallographic Validation synthesis Synthesis of 1,6-dimethyl- 3-iodo-1H-indazole purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr_ms NMR & MS Analysis (Confirm Connectivity & Mass) purification->nmr_ms purity Purity Assessment (e.g., HPLC) nmr_ms->purity crystal_growth Single Crystal Growth purity->crystal_growth xrd_data X-ray Diffraction Data Collection crystal_growth->xrd_data structure_solution Structure Solution & Refinement xrd_data->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for the synthesis and structural validation of 1,6-dimethyl-3-iodo-1H-indazole derivatives.

Detailed Experimental Protocols

Synthesis of 1,6-dimethyl-3-iodo-1H-indazole

The synthesis of 1,6-dimethyl-3-iodo-1H-indazole can be adapted from established procedures for related indazole derivatives. A potential synthetic route involves the methylation of 6-methyl-1H-indazole followed by iodination.

  • Methylation of 6-methyl-1H-indazole: To a solution of 6-methyl-1H-indazole in a suitable solvent such as DMF, add a base (e.g., sodium hydride) followed by a methylating agent (e.g., methyl iodide). The reaction mixture is stirred at room temperature until completion.

  • Iodination: The resulting 1,6-dimethyl-1H-indazole is then subjected to iodination. This can be achieved by treating the compound with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base (e.g., KOH) in a solvent like DMF.[8][9]

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 1,6-dimethyl-3-iodo-1H-indazole.

Single-Crystal X-ray Crystallography Protocol

This protocol outlines the steps for determining the crystal structure of a small organic molecule like 1,6-dimethyl-3-iodo-1H-indazole.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane).

    • Employ a slow evaporation technique at room temperature. A vial containing the solution is loosely capped to allow the solvent to evaporate over several days to weeks, promoting the formation of single crystals.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Data collection is typically performed at a low temperature (e.g., 100 K or 172 K) to minimize thermal vibrations.[10]

    • A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.[11]

    • The diffractometer collects a series of diffraction images as the crystal is rotated.

  • Data Processing:

    • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

    • An absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.[12]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[2]

    • The structural model is then refined by least-squares methods against the experimental diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

Hypothetical Crystallographic Data for 1,6-dimethyl-3-iodo-1H-indazole

The following table presents expected crystallographic data for 1,6-dimethyl-3-iodo-1H-indazole, based on published data for similar indazole derivatives.[11][12]

Parameter Value
Chemical Formula C₉H₉IN₂
Formula Weight 272.09
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 8.5
b (Å) ~ 12.0
c (Å) ~ 9.8
β (˚) ~ 105
Volume (ų) ~ 965
Z 4
Calculated Density (g/cm³) ~ 1.87
Radiation (Å) Mo Kα (0.71073)
Temperature (K) 100
Reflections Collected ~ 8000
Independent Reflections ~ 2000
R_int ~ 0.04
Final R indices [I > 2σ(I)] R₁ ≈ 0.05, wR₂ ≈ 0.12
Goodness-of-fit on F² ~ 1.05

This comprehensive approach, combining synthesis, preliminary spectroscopic analysis, and definitive X-ray crystallographic validation, ensures the unambiguous structural characterization of novel 1,6-dimethyl-3-iodo-1H-indazole derivatives, which is essential for their further investigation and application in drug discovery and materials science.

References

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of 1,6-Dimethyl-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals The synthesis of 3-iodoindazoles is a critical step in the development of various pharmacologically active compounds, serving as a key building block for fu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-iodoindazoles is a critical step in the development of various pharmacologically active compounds, serving as a key building block for further functionalization through cross-coupling reactions.[1][2] This guide provides an objective comparison of different catalytic and reagent-driven systems for the C-3 iodination of 1,6-dimethyl-1H-indazole, a common precursor in medicinal chemistry. The efficacy of these methods is evaluated based on reported experimental data for analogous indazole systems, highlighting reaction conditions, yields, and overall efficiency.

Data Presentation: Comparison of Iodination Methodologies

The following table summarizes the performance of prevalent methods for the C-3 iodination of indazole scaffolds. While direct experimental data for 1,6-dimethyl-1H-indazole is not uniformly available across all methods, the presented data is derived from closely related substrates and is considered representative of the expected efficacy.

Catalytic System / MethodKey Reagents / CatalystTypical SolventTemperatureReported Yield (%)AdvantagesLimitations
Base-Mediated Iodination Molecular Iodine (I₂), Potassium Hydroxide (KOH)DMF, DioxaneRoom Temp.71 - 95%[3]High yields, mild conditions, simple and inexpensive reagents.[1]Substrate must be stable under basic conditions.
Alternative Base System Molecular Iodine (I₂), Potassium tert-butoxide (t-BuOK)THFNot SpecifiedExcellent[1]Suitable for substrates requiring non-aqueous conditions.More expensive base compared to KOH.
N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS), Potassium Hydroxide (KOH)Dichloromethane (DCM)Not SpecifiedGood[1]Solid, easy-to-handle iodinating agent.May require optimization; potential side reactions.
Palladium-Catalyzed C-H Iodination Pd(OAc)₂, Molecular Iodine (I₂)Solvent DependentElevatedVariableDirect C-H activation; avoids pre-functionalization.[4]Requires catalyst, potentially expensive ligands, and directing groups for high regioselectivity; higher temperatures.
Disulfide-Catalyzed Iodination 1,3-diiodo-5,5-dimethylhydantoin (DIH), Disulfide CatalystAcetonitrileMildGood (for electron-rich aromatics)[5]Catalytic use of disulfide; mild conditions.[5]Applicability to specific indazole substrates requires validation.

Experimental Protocols

Detailed methodologies for the most common and effective iodination procedures are provided below. These protocols are generalized for the synthesis of 1,6-dimethyl-3-iodo-1H-indazole from its corresponding uniodinated precursor.

Protocol 1: Base-Mediated Iodination using Iodine and KOH

This is the most widely reported method for the iodination of indazoles.[1][3]

  • Preparation: To a solution of 1,6-dimethyl-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equiv.).

  • Reagent Addition: Prepare a solution of molecular iodine (I₂) (1.5 equiv.) in DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the base. A precipitate will typically form.

  • Isolation: Filter the solid precipitate, wash with water, and dry under a vacuum to yield 1,6-dimethyl-3-iodo-1H-indazole.

Protocol 2: Palladium-Catalyzed C-H Iodination

This protocol is based on modern C-H activation principles, using molecular iodine as the sole oxidant.[4] Note: This reaction may require a suitable directing group on the indazole for optimal efficiency and regioselectivity, and conditions should be optimized for the specific substrate.

  • Preparation: In a reaction vessel, combine 1,6-dimethyl-1H-indazole (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and molecular iodine (I₂) (1.5 equiv.).

  • Solvent and Additive: Add a suitable solvent (e.g., trifluoroethanol or acetic acid) and an additive such as CsOAc (2.0 equiv.) which can act as an iodide scavenger to facilitate catalyst turnover.[4]

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired product.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Substrate (1,6-dimethyl-1H-indazole) & Catalyst/Base solvent Add Solvent (e.g., DMF) reagents->solvent iodine Add Iodinating Agent (e.g., I₂ solution) solvent->iodine stir Stir at Defined Temperature iodine->stir monitor Monitor via TLC stir->monitor quench Quench Reaction (e.g., Na₂S₂O₃) monitor->quench extract Extraction or Filtration quench->extract purify Purification (Crystallization or Chromatography) extract->purify product Final Product: 1,6-dimethyl-3-iodo-1H-indazole purify->product

Caption: General workflow for the synthesis of 1,6-dimethyl-3-iodo-1H-indazole.

Diagram 2: Comparison of Catalytic Pathways

G cluster_base Base-Mediated Pathway cluster_pd Pd-Catalyzed Pathway start 1,6-dimethyl-1H-indazole b1 Deprotonation at N1 (using KOH) start->b1 p1 C-H Activation at C3 (with Pd(II)) start->p1 product 1,6-dimethyl-3-iodo-1H-indazole b2 Electrophilic Attack by I₂ at C3 b1->b2 b2->product label_base Simple, High Yield p2 Reductive Elimination / Oxidative Iodination p1->p2 p2->product label_pd Direct C-H Functionalization

Caption: Logical comparison of base-mediated vs. Pd-catalyzed iodination pathways.

References

Comparative

A Comparative Guide to the Purity Analysis of 1,6-dimethyl-3-iodo-1H-indazole: qNMR vs. Chromatographic Methods

For Researchers, Scientists, and Drug Development Professionals The determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing, ensuring the safety and efficacy of t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 1,6-dimethyl-3-iodo-1H-indazole, a key heterocyclic building block.

Executive Summary

Quantitative NMR (qNMR) offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte.[1][2][3][4][5] In contrast, HPLC and GC-MS are comparative techniques that typically rely on reference standards for accurate quantification.[6] While chromatographic methods provide excellent separation of impurities, qNMR offers the advantage of simultaneous structural confirmation and quantification. For the analysis of 1,6-dimethyl-3-iodo-1H-indazole, qNMR presents a robust and efficient approach, complemented by the high-resolution separation capabilities of HPLC and the sensitivity for volatile impurities of GC-MS.

Quantitative Data Comparison

The following tables present a summary of hypothetical, yet realistic, experimental data for the purity analysis of a batch of 1,6-dimethyl-3-iodo-1H-indazole using qNMR, HPLC, and GC-MS. This data is modeled on typical results for similar heterocyclic compounds.[7]

Table 1: Purity Assessment of 1,6-dimethyl-3-iodo-1H-indazole

ParameterqNMRHPLC-UVGC-MS
Purity (%) 99.2 ± 0.299.3 (Area %)99.1 (Area %)
Major Impurity 1 (%) 0.5 ± 0.10.450.5
Major Impurity 2 (%) 0.2 ± 0.050.180.2
Residual Solvent (Toluene, ppm) Not typically used for quantificationNot applicable250
Limit of Quantification (LOQ) ~0.1%~0.05%~0.01%
Analysis Time per Sample ~15 min~25 min~35 min
Reference Standard Required No (Internal Calibrant)Yes (for accurate quantification)Yes (for accurate quantification)

Table 2: Method Validation Parameters

ParameterqNMRHPLC-UVGC-MS
Accuracy (% Recovery) 98-102%98-102%97-103%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Linearity (R²) > 0.999> 0.999> 0.998
Specificity High (based on distinct NMR signals)High (based on chromatographic resolution)High (based on mass fragmentation)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

  • Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[8]

  • Instrumentation: 500 MHz NMR Spectrometer

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1,6-dimethyl-3-iodo-1H-indazole into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker's zg30).

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).

    • Number of Scans (ns): 16

    • Acquisition Time (aq): 4 s

    • Spectral Width (sw): 20 ppm

    • Temperature: 298 K

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of 1,6-dimethyl-3-iodo-1H-indazole (e.g., one of the methyl singlets) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

  • Principle: The sample is passed through a column packed with a stationary phase, and components are separated based on their differential partitioning between the mobile and stationary phases. A UV detector measures the absorbance of the eluting components.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1,6-dimethyl-3-iodo-1H-indazole in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Data Analysis:

    • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards for those impurities are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: The sample is vaporized and separated in a gas chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio.[7][10]

  • Instrumentation: GC system coupled to a mass spectrometer.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

  • Sample Preparation:

    • Prepare a solution of 1,6-dimethyl-3-iodo-1H-indazole in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Purity is determined by the relative area of the main peak. The mass spectrum of the main peak is used for confirmation of the compound's identity, and the mass spectra of minor peaks can be used to identify impurities.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh internal standard weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum (optimized parameters) transfer->nmr_acq processing Fourier transform, phase, and baseline correction nmr_acq->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity using formula integration->calculation purity_result Purity Result calculation->purity_result

Caption: Workflow for qNMR Purity Analysis.

Method_Comparison_Logic cluster_attributes Key Attributes qNMR qNMR quant Quantitative qNMR->quant Primary qual Qualitative (Structural Info) qNMR->qual Strong HPLC HPLC HPLC->quant Comparative sep Separation HPLC->sep Excellent GCMS GC-MS GCMS->quant Comparative sens Sensitivity GCMS->sens High vol Volatiles Analysis GCMS->vol Excellent

References

Validation

Assessing the Metabolic Stability of 1,6-Dimethyl-3-iodo-1H-indazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, frequently employed to enhance the metabolic stability and pharmacokinetic profiles of drug c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, frequently employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3][4][5] The strategic introduction of substituents, such as dimethyl and iodo groups on the 1H-indazole core, aims to modulate the molecule's susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily.[6][7] This guide provides a comparative overview of the metabolic stability of 1,6-dimethyl-3-iodo-1H-indazole derivatives, supported by standardized experimental protocols and data interpretation.

Comparative Metabolic Stability Data

The following table summarizes key metabolic stability parameters for a hypothetical series of 1,6-dimethyl-1H-indazole derivatives, illustrating a common goal in drug discovery: improving metabolic stability to achieve a more favorable pharmacokinetic profile. The data are representative of what would be obtained from in vitro liver microsomal stability assays.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
INDZ-001 1,6-dimethyl-1H-indazole2527.7
INDZ-002 3-iodo-1,6-dimethyl-1H-indazole4814.4
INDZ-003 3-bromo-1,6-dimethyl-1H-indazole4216.5

Interpretation of Data:

  • Half-Life (t½): A longer half-life indicates greater metabolic stability. In this comparison, the introduction of a halogen at the 3-position (INDZ-002 and INDZ-003) appears to increase the metabolic half-life compared to the unsubstituted parent compound (INDZ-001).

  • Intrinsic Clearance (CLint): This value represents the rate at which a compound is metabolized by the liver, independent of blood flow. A lower CLint value is desirable and indicates greater metabolic stability. The iodinated derivative (INDZ-002) shows the lowest intrinsic clearance, suggesting it is the most metabolically stable among the compared compounds.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability and drug-drug interaction potential of novel chemical entities.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.[8][9][10]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • Positive control compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam)[8]

Procedure:

  • Preparation: Thaw human liver microsomes at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer. Keep on ice.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Thaw_Microsomes Thaw Liver Microsomes (37°C) Dilute_Microsomes Dilute Microsomes in Buffer Thaw_Microsomes->Dilute_Microsomes Combine_Reagents Combine Microsomes, Buffer, & Test Compound Dilute_Microsomes->Combine_Reagents Pre_Incubate Pre-incubate (37°C, 5 min) Combine_Reagents->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Experimental workflow for the in vitro liver microsomal stability assay.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This assay evaluates the potential of a compound to inhibit specific CYP450 enzymes, which is a primary cause of drug-drug interactions.[6][7][11][12]

Materials:

  • Test compound stock solution (serially diluted)

  • Human liver microsomes or recombinant human CYP enzymes

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile for quenching

Procedure:

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (or recombinant CYP enzyme), phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Quenching: Terminate the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then calculated from the resulting dose-response curve.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare_Plate Prepare 96-well plate with Microsomes, Buffer, & Serial Dilutions of Test Compound Pre_Incubate Pre-incubate (37°C) Prepare_Plate->Pre_Incubate Initiate Initiate with CYP Probe Substrate & NADPH Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench Reaction with Acetonitrile Incubate->Quench Centrifuge Centrifuge Plate Quench->Centrifuge LCMS Analyze Metabolite Formation by LC-MS/MS Centrifuge->LCMS Calculate_IC50 Calculate IC50 from Dose-Response Curve LCMS->Calculate_IC50

Workflow for determining the IC50 value in a CYP450 inhibition assay.

Signaling Pathways in Drug Metabolism

The primary "signaling pathway" in the context of metabolic stability is the enzymatic machinery of drug metabolism itself, dominated by the Cytochrome P450 system. These enzymes introduce polar groups onto xenobiotics (Phase I metabolism), facilitating their excretion (Phase II metabolism).

G cluster_enzymes Key Enzyme Superfamily Drug Indazole Derivative (Lipophilic) Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Drug->Phase1 Phase2 Phase II Metabolism (Conjugation) Phase1->Phase2 Metabolite Metabolite (More Hydrophilic) Phase1->Metabolite Phase2->Metabolite Excretion Excretion (Urine, Feces) Metabolite->Excretion CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) CYP450->Phase1 Catalyzes

Simplified overview of the drug metabolism pathway.

References

Comparative

A Head-to-Head Comparison of Synthetic Routes to 1,6-Dimethyl-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals The synthesis of 1,6-dimethyl-3-iodo-1H-indazole, a key building block in medicinal chemistry, can be approached through two primary strategic pathways. Thi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,6-dimethyl-3-iodo-1H-indazole, a key building block in medicinal chemistry, can be approached through two primary strategic pathways. This guide provides a detailed, head-to-head comparison of these routes, offering experimental protocols, quantitative data, and a critical analysis of the advantages and disadvantages of each method to aid in the selection of the most suitable synthesis for specific research and development needs.

At a Glance: Two Paths to a Key Intermediate

Two logical and experimentally viable synthetic routes to 1,6-dimethyl-3-iodo-1H-indazole are presented:

  • Route A: Iodination of 1,6-dimethyl-1H-indazole. This pathway involves the initial synthesis of the N-methylated indazole core, followed by a regioselective iodination at the C3 position.

  • Route B: N-Methylation of 6-methyl-3-iodo-1H-indazole. This alternative approach begins with the iodination of 6-methyl-1H-indazole, followed by N-methylation, which introduces a critical regioselectivity challenge.

Route A: Building the Core First - Iodination of 1,6-Dimethyl-1H-indazole

This synthetic strategy prioritizes the construction of the fully substituted indazole ring system before the introduction of the iodine atom. The key steps involve the synthesis of the 1,6-dimethyl-1H-indazole precursor followed by its direct iodination.

Route A 4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline 1,6-Dimethyl-1H-indazole 1,6-Dimethyl-1H-indazole 4-Methyl-2-nitroaniline->1,6-Dimethyl-1H-indazole 1. Diazotization 2. Reduction 3. N-Methylation 1,6-Dimethyl-3-iodo-1H-indazole 1,6-Dimethyl-3-iodo-1H-indazole 1,6-Dimethyl-1H-indazole->1,6-Dimethyl-3-iodo-1H-indazole Iodination (I₂, Base) Route B 6-Methyl-1H-indazole 6-Methyl-1H-indazole 6-Methyl-3-iodo-1H-indazole 6-Methyl-3-iodo-1H-indazole 6-Methyl-1H-indazole->6-Methyl-3-iodo-1H-indazole Iodination (I₂, Base) 1,6-Dimethyl-3-iodo-1H-indazole 1,6-Dimethyl-3-iodo-1H-indazole 6-Methyl-3-iodo-1H-indazole->1,6-Dimethyl-3-iodo-1H-indazole N-Methylation (CH₃I, Base)

Safety & Regulatory Compliance

Safety

Proper Disposal of 1,6-Dimethyl-3-iodo-1H-indazole: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1,6-Dimethyl-3-iodo-1H-indazole, a halogenated organic compound. Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1,6-Dimethyl-3-iodo-1H-indazole, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personnel safety and environmental protection. This guide outlines the necessary operational and disposal plans, offering procedural steps to address specific handling questions.

Hazard Profile and Safety Precautions

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal protective equipment (PPE) is mandatory when handling 1,6-Dimethyl-3-iodo-1H-indazole. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of related indazole compounds. This data is critical for proper waste characterization and disposal.

PropertyValueSource Compound
Molecular FormulaC9H9IN21,6-Dimethyl-3-iodo-1H-indazole[4]
Molecular Weight272.1 g/mol 1,6-Dimethyl-3-iodo-1H-indazole[4]
Physical StateSolid6-Iodo-1H-indazole
AppearanceYellow to Beige Powder6-Iodo-1H-indazole, Indazole[3]
Melting Point208 - 211 °C6-Iodo-1H-indazole

Disposal Protocol: A Step-by-Step Guide

The disposal of 1,6-Dimethyl-3-iodo-1H-indazole must be treated as hazardous waste. Adherence to local, regional, and national regulations is paramount.

Step 1: Waste Segregation and Collection

  • Do not mix 1,6-Dimethyl-3-iodo-1H-indazole waste with other waste streams.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled, and sealable hazardous waste container.

  • For solutions, use a designated, sealed, and labeled container for halogenated organic waste.

Step 2: Container Labeling

  • Clearly label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • Full chemical name: "1,6-Dimethyl-3-iodo-1H-indazole"

    • CAS Number (if available for the specific compound, e.g., 1257535-50-4)

    • Associated hazards (e.g., "Toxic," "Irritant")

    • Accumulation start date

    • Principal investigator's name and contact information

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]

Step 4: Scheduling a Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste manifest with an accurate description of the container's contents.

Step 5: Documentation

  • Maintain a detailed record of the waste generated, including the amount and date of disposal.

  • Retain all documentation provided by the waste disposal service for regulatory compliance.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for 1,6-Dimethyl-3-iodo-1H-indazole.

A Waste Generation (Contaminated Materials, Unused Product) B Segregate as Halogenated Organic Waste A->B C Collect in Designated, Sealed Container B->C D Label Container with Full Chemical Name, Hazards, and Date C->D E Store in Secure Hazardous Waste Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Complete Waste Manifest Documentation F->G H Scheduled Pickup by Certified Personnel G->H I Final Disposal via Incineration or Other Approved Method H->I J Retain All Disposal Records I->J

Caption: Workflow for the proper disposal of 1,6-Dimethyl-3-iodo-1H-indazole.

References

Handling

Essential Safety and Logistical Information for Handling 1,6-Dimethyl-3-iodo-1H-indazole

Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-Dimethyl-3-iodo-1H-indazole was found. The following guidance is based on the safety profiles of structurally similar compounds, including other iodinated indazole...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-Dimethyl-3-iodo-1H-indazole was found. The following guidance is based on the safety profiles of structurally similar compounds, including other iodinated indazole derivatives, and general laboratory safety principles. It is imperative to treat this compound with caution and handle it as potentially hazardous.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,6-Dimethyl-3-iodo-1H-indazole. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment

Based on data from analogous compounds, 1,6-Dimethyl-3-iodo-1H-indazole is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Summary of Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves. For extended contact, consider double-gloving or using heavier-duty gloves.[4][5]Protects against skin contact and irritation. Nitrile offers good resistance to a range of chemicals.[4]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a splash hazard.[5][6]Prevents eye irritation or serious eye damage from splashes or dust.[1][2]
Skin and Body Protection A buttoned, knee-length laboratory coat. Long pants and closed-toe shoes are required.[4]Minimizes skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and a fume hood is not feasible, a NIOSH-approved respirator for particulates may be necessary.Protects against inhalation of potentially irritating dust or aerosols.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of 1,6-Dimethyl-3-iodo-1H-indazole from receipt to use in experiments.

  • Preparation and Area Setup:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Don the appropriate PPE as specified in the table above.

    • Carefully open the container to avoid generating dust.

    • Weigh the required amount of the compound on a tared weigh boat or paper inside the fume hood.

    • If transferring the solid, use a spatula. Avoid scooping with utensils that could generate dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • During the Experiment:

    • Keep the container with the compound tightly closed when not in use.[7]

    • Avoid contact with skin, eyes, and clothing.[7]

    • If any part of your PPE becomes contaminated, remove it immediately and replace it. Contaminated clothing should be washed before reuse.[1]

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Experiment Cleanup:

    • Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

    • Clean all equipment used for handling the compound.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan

Proper disposal of 1,6-Dimethyl-3-iodo-1H-indazole and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect any unused 1,6-Dimethyl-3-iodo-1H-indazole and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.[1]

    • The container should be labeled with "Hazardous Waste" and the chemical name.

  • Liquid Waste:

    • Solutions containing 1,6-Dimethyl-3-iodo-1H-indazole should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

    • Do not pour any solutions down the drain.[3]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plastic.

  • General Guidance:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][9] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Experimental Workflow

The following diagram illustrates the logical flow for safely handling 1,6-Dimethyl-3-iodo-1H-indazole.

Safe Handling Workflow for 1,6-Dimethyl-3-iodo-1H-indazole cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Set up in Fume Hood gather_ppe Gather Appropriate PPE prep_area->gather_ppe prep_equip Prepare Equipment gather_ppe->prep_equip don_ppe Don PPE prep_equip->don_ppe handle_compound Weigh and Transfer Compound don_ppe->handle_compound run_experiment Conduct Experiment handle_compound->run_experiment decontaminate Decontaminate Work Area run_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling 1,6-Dimethyl-3-iodo-1H-indazole.

References

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